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  • Product: 5-broMo-4-iodopyridin-3-aMine
  • CAS: 1805270-42-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-amino-5-bromo-4-iodopyridine: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals Physicochemical Properties The fundamental properties of 3-amino-5-bromo-4-iodopyridine have been calculated and are summarized in the table below. These va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The fundamental properties of 3-amino-5-bromo-4-iodopyridine have been calculated and are summarized in the table below. These values are essential for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValue
Molecular Formula C₅H₄BrIN₂
Molecular Weight 298.90 g/mol
Canonical SMILES C1=C(C(=C(N=C1)N)I)Br
InChI Key (Predicted)
Physical State Solid (Predicted)

Proposed Synthetic Routes

The synthesis of 3-amino-5-bromo-4-iodopyridine can be approached through several strategic pathways. The selection of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible synthetic strategies are detailed below.

Route A: Electrophilic Iodination of 3-Amino-5-bromopyridine

This approach leverages the commercially available 3-amino-5-bromopyridine as a starting material. The amino group is a powerful activating group that directs electrophilic substitution to the ortho and para positions (2, 4, and 6 positions). While the synthesis of 3-amino-5-bromo-2-iodopyridine via iodination at the 2-position has been reported[1], achieving regioselective iodination at the 4-position may require careful optimization of reaction conditions.

  • Dissolution: Dissolve 3-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Iodinating Agent: To the solution, add an iodinating agent such as N-Iodosuccinimide (NIS) (1.0-1.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may require purification by column chromatography to isolate the desired 4-iodo isomer from other potential isomers.

The causality behind this experimental design lies in controlling the electrophilicity of the iodinating agent and the reaction temperature to influence the regioselectivity of the substitution.

cluster_0 Route A: Electrophilic Iodination 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Dissolution Dissolution 3-Amino-5-bromopyridine->Dissolution Iodination (NIS) Iodination (NIS) Dissolution->Iodination (NIS) Work-up & Extraction Work-up & Extraction Iodination (NIS)->Work-up & Extraction Purification Purification Work-up & Extraction->Purification 3-amino-5-bromo-4-iodopyridine 3-amino-5-bromo-4-iodopyridine Purification->3-amino-5-bromo-4-iodopyridine

Caption: Proposed workflow for the synthesis of 3-amino-5-bromo-4-iodopyridine via electrophilic iodination.

Route B: Sandmeyer-type Reaction from a 4-Amino Precursor

An alternative and potentially more regioselective approach involves a Sandmeyer-type reaction starting from a suitably substituted 4-aminopyridine derivative. This method is analogous to the synthesis of 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine[2][3]. This strategy offers excellent control over the position of the iodo group.

  • Diazotization: Dissolve 3,5-dibromo-4-aminopyridine (1 equivalent) in an aqueous acidic solution (e.g., sulfuric acid or hydrobromic acid) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.0-1.1 equivalents) in water dropwise, maintaining the low temperature to form the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Add the cold diazonium salt solution to the KI solution.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction and Purification: Extract the product with an organic solvent, and purify as described in Route A.

The rationale for this multi-step process is the conversion of the amino group into an excellent leaving group (diazonium salt), which is then readily displaced by an iodide ion.

cluster_1 Route B: Sandmeyer-type Reaction 3,5-Dibromo-4-aminopyridine 3,5-Dibromo-4-aminopyridine Diazotization (NaNO2, H+) Diazotization (NaNO2, H+) 3,5-Dibromo-4-aminopyridine->Diazotization (NaNO2, H+) Iodination (KI) Iodination (KI) Diazotization (NaNO2, H+)->Iodination (KI) Work-up & Extraction Work-up & Extraction Iodination (KI)->Work-up & Extraction Purification Purification Work-up & Extraction->Purification 3,5-Dibromo-4-iodopyridine 3,5-Dibromo-4-iodopyridine Purification->3,5-Dibromo-4-iodopyridine Further functionalization (if needed) Further functionalization (if needed) 3,5-Dibromo-4-iodopyridine->Further functionalization (if needed)

Caption: Proposed workflow for a Sandmeyer-type synthesis leading to a 4-iodopyridine scaffold.

Structural Elucidation and Characterization

The unambiguous identification of 3-amino-5-bromo-4-iodopyridine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 2 and 6 positions of the pyridine ring. These would likely appear as singlets or narrow doublets due to the substitution pattern. The chemical shifts can be predicted based on the data from related compounds like 3-amino-5-bromo-2-iodopyridine[1].

  • ¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents (amino, bromo, and iodo groups).

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine group (around 3300-3500 cm⁻¹) and C-N stretching, as well as absorptions corresponding to the C-Br and C-I bonds in the lower frequency region.

Safety and Handling

As with any halogenated aromatic compound, 3-amino-5-bromo-4-iodopyridine should be handled with appropriate safety precautions. Based on the safety data for related compounds such as 3-amino-5-bromopyridine and 2-amino-5-bromo-3-iodopyridine[4][5], it should be considered harmful if swallowed, and may cause skin and eye irritation. Therefore, handling should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Chemical Structure

Caption: Chemical structure of 3-amino-5-bromo-4-iodopyridine.

References

  • Dandu, R. R., et al. (2011).
  • CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google P
  • Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28. ([Link])

  • CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google P
  • 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 - PubChem. ([Link])

  • Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. ResearchGate. ([Link])

  • 3-Amino-5-bromopyridin-4-ol | 101084-20-2. ([Link])

  • Supporting Information Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. ([Link])

  • (PDF) 3-Amino-5-bromo-2-iodopyridine. ([Link])

Sources

Exploratory

5-bromo-4-iodopyridin-3-amine MSDS safety data sheet

An In-Depth Technical Guide to the Safe Handling and Properties of 5-bromo-4-iodopyridin-3-amine This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals wor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Properties of 5-bromo-4-iodopyridin-3-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-bromo-4-iodopyridin-3-amine. As a Senior Application Scientist, the following sections synthesize critical safety data, handling protocols, and chemical properties to ensure its safe and effective use in a laboratory setting. The information herein is compiled and cross-referenced from multiple authoritative sources to provide a robust safety and handling framework.

Chemical Identity and Physicochemical Properties

5-bromo-4-iodopyridin-3-amine is a halogenated pyridine derivative. Its structural complexity and reactivity necessitate a thorough understanding of its properties before use in any experimental setting.

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 1805270-42-1 [1][2]
Molecular Formula C₅H₄BrIN₂ [1]
Molecular Weight 298.91 g/mol [1][3]
Synonyms 5-bromo-4-iodo-3-pyridinamine [1]
Appearance Solid
Purity Typically ≥95-98% [1][2]
Storage Conditions 4°C, protect from light [1]
SMILES NC1=C(I)C(Br)=CN=C1 [1]

| InChI Key | KLYYCKBVFQRPIB-UHFFFAOYSA-N | |

Below is the two-dimensional structure of 5-bromo-4-iodopyridin-3-amine, generated to provide a clear visual reference for its molecular architecture.

Caption: 2D structure of 5-bromo-4-iodopyridin-3-amine.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with acute toxicity and irritation.

Table 2: GHS Hazard Information

Hazard Classification Pictogram Signal Word Hazard Statements
Acute Toxicity, Oral Category 4 GHS07 Warning H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2 GHS07 Warning H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2A GHS07 Warning H319: Causes serious eye irritation.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |

Source:

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that the substance can cause less severe health effects.

Safe Handling and Experimental Workflow

A disciplined approach to handling 5-bromo-4-iodopyridin-3-amine is crucial to minimize exposure and ensure laboratory safety. The following protocol outlines the necessary steps for its safe use.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense. Before handling the compound, ensure the following are worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Engineering Controls

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][5] Ensure that an eyewash station and a safety shower are readily accessible.[5]

Step-by-Step Handling Protocol
  • Preparation: Before opening the container, ensure all necessary PPE is on and you are working within a designated chemical fume hood.

  • Weighing: To avoid creating airborne dust, weigh the solid compound carefully. Use a spatula to transfer the material.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling: After use, securely seal the container. Decontaminate the work area and any equipment used.

  • Waste Disposal: Dispose of waste materials according to institutional and local regulations for hazardous chemical waste.

The following diagram illustrates the essential safety workflow for handling this compound.

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Weigh Weigh Compound Carefully FumeHood->Weigh Dissolve Prepare Solution (if applicable) Weigh->Dissolve Seal Securely Seal Container Dissolve->Seal Decontaminate Clean Work Area and Equipment Seal->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste

Caption: Key safety workflow for handling 5-bromo-4-iodopyridin-3-amine.

Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Table 3: First-Aid Measures

Exposure Route First-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide may be formed.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Toxicological and Ecological Information

Toxicology

The toxicological properties of 5-bromo-4-iodopyridin-3-amine have not been fully investigated.[5] The available GHS classifications indicate it is harmful if swallowed and causes skin, eye, and respiratory irritation. Structurally related aminopyridines are known to be acutely toxic and can be readily absorbed through the skin and gastrointestinal tract.[7]

Ecology

There is no specific ecological data available for this compound. As a general precaution, it should not be allowed to enter the environment.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions (4°C, protected from light).[1]

  • Conditions to Avoid: Direct light and excess heat.

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.[4]

Disposal and Transportation

  • Disposal: All waste materials should be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

  • Transportation: Shipping information may vary. It is important to consult the supplier-specific safety data sheet for detailed transportation classifications. Some suppliers may classify this item as a dangerous good for shipping purposes.[1]

References

  • 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem. PubChem. [Link]

  • 5-Bromo-4-iodopyridin-3-amine | 1805270-42-1 - MilliporeSigma. MilliporeSigma. [Link]

  • Aminopyridines - National Cancer Institute. National Cancer Institute. [Link]

Sources

Foundational

Strategic Exploitation of 5-Bromo-4-iodopyridin-3-amine in Medicinal Chemistry: A Guide to Regioselective Functionalization

Introduction to the Scaffold In modern drug discovery, the rapid assembly of complex, multi-substituted heterocycles is paramount. 5-Bromo-4-iodopyridin-3-amine (CAS: 1805270-42-1)[1] has emerged as a highly privileged m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Scaffold

In modern drug discovery, the rapid assembly of complex, multi-substituted heterocycles is paramount. 5-Bromo-4-iodopyridin-3-amine (CAS: 1805270-42-1)[1] has emerged as a highly privileged medicinal chemistry building block. With a molecular weight of 298.91 and a formula of C5H4BrIN2[1], this polyhalogenated pyridine derivative provides three orthogonal reactive handles: a highly reactive C4-iodine, a moderately reactive C5-bromine, and a versatile C3-primary amine.

As a Senior Application Scientist, I approach this molecule not just as a starting material, but as a programmable matrix. The presence of multiple halogens on the pyridine ring allows for sequential, site-selective cross-coupling reactions, providing a powerful tool for constructing highly substituted target molecules[2]. By carefully tuning catalytic systems, we can orchestrate synthetic pathways with absolute regiocontrol.

Structural & Electronic Rationale: The Reactivity Gradient

The core principle governing the use of 5-bromo-4-iodopyridin-3-amine is the predictable differential reactivity of its carbon-halogen bonds.

  • C4-Iodine (Primary Activation Site): The C–I bond is the most readily activated by palladium(0) catalysts during the oxidative addition step of the catalytic cycle[3]. Because iodine is a superior leaving group and the C–I bond is weaker than C–Br, milder conditions will exclusively favor reaction at the C4 position, leaving the C5-bromine intact[3].

  • C5-Bromine (Secondary Activation Site): Once the C4 position is functionalized, the C5–Br bond can be engaged using elevated temperatures and highly active, electron-rich ligands (e.g., SPhos or XPhos)[3].

  • C3-Amine (Directing Group & Nucleophile): The free primary amine serves a dual purpose. Electronically, it enriches the pyridine ring, which can modulate the rate of oxidative addition. However, unprotected aminopyridines can pose challenges in Pd-catalyzed cross-coupling by coordinating or chelating the palladium center, potentially retarding oxidative addition[4]. Therefore, catalyst loading and ligand selection must be calibrated to outcompete this non-productive chelation.

Reaction Pathway & Logic

G SM 5-bromo-4-iodopyridin-3-amine C4 Step 1: C4-I Functionalization (Pd(PPh3)4, 60°C) SM->C4 Regioselective Oxidative Addition Int 4-Substituted-5-bromopyridin-3-amine C4->Int C5 Step 2: C5-Br Functionalization (Pd(OAc)2/SPhos, 100°C) Int->C5 C3 Step 3: C3-Amine Cyclization (Intramolecular Annulation) Int->C3 Final1 Multi-functionalized Pyridine C5->Final1 Final2 Fused Azaindole Scaffold C3->Final2

Sequential functionalization logic of 5-bromo-4-iodopyridin-3-amine.

Quantitative Catalyst Selection Data

To prevent competitive activation of the C5-Br bond during the initial C4-I functionalization, the choice of catalyst is critical. The table below summarizes the causality behind catalyst selection based on empirical performance in analogous polyhalogenated pyridine systems[3].

Catalyst SystemBaseSolvent SystemTemp (°C)Target BondSelectivityYield ProfileMechanistic Rationale
Pd(PPh3)4 (5 mol%)Na2CO3THF / H2O60C4–I >95% (C–I over C–Br)82–88%Mild catalyst; lacks the electron density to easily insert into C–Br at low temperatures.
PdCl2(dppf) (3 mol%)Cs2CO3DMF90C4–I ~85% (Some C–Br loss)75–80%Bidentate ligand increases reactivity, but higher temp leads to competitive C–Br activation.
Pd(OAc)2 / SPhos K3PO4Toluene / H2O100C5–Br N/A (Used for Step 2)90–98%Highly active, electron-rich biaryl ligand forces oxidative addition into the stubborn C–Br bond[3].

Self-Validating Experimental Methodologies

Protocol A: Regioselective C4-Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group exclusively at the C4 position while preserving the C5-bromine and C3-amine.

Causality & Design: We utilize a biphasic THF/H2O system. Water is essential to dissolve the inorganic base (Na2CO3), facilitating the formation of the reactive palladium-hydroxo complex necessary for transmetalation. THF provides sufficient solubility for the highly polar aminopyridine starting material. We strictly maintain the temperature at 60°C; the kinetic barrier for C–I oxidative addition is significantly lower than that of C–Br[3]. Exceeding this temperature provides enough thermal energy to overcome the C–Br activation barrier, leading to complex mixtures.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 5-bromo-4-iodopyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

    • Note: The slight excess of boronic acid compensates for potential protodeboronation, while avoiding over-coupling.

  • Solvent Addition: Add degassed THF (0.2 M relative to substrate) followed by a degassed 2.0 M aqueous solution of Na2CO3 (2.5 equiv).

  • Reaction Execution: Heat the biphasic mixture to exactly 60°C with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic layers.

  • Validation & In-Process Control: Monitor via LC-MS after 2 hours. A successful reaction is self-validating when the mass corresponding to the C4-coupled product is observed with the characteristic 1:1 isotopic bromine splitting pattern intact (M and M+2 peaks). If a mass lacking bromine is detected, the temperature is too high.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol B: Sequential C5-Amination / Azaindole Annulation

Objective: Utilize the intermediate generated in Protocol A to construct a fused 1H-pyrrolo[2,3-c]pyridine (azaindole) scaffold via Buchwald-Hartwig amination or intramolecular cyclization.

Causality & Design: With the C4 position occupied, the remaining C5–Br bond is sterically hindered and electronically deactivated by the electron-donating C3-amine. We switch to Pd(OAc)2 and SPhos. SPhos, a highly electron-rich and bulky biaryl phosphine ligand, accelerates oxidative addition into the stubborn C–Br bond and promotes rapid reductive elimination[3], outcompeting any potential palladium chelation by the C3-amine[4].

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk tube, add the 4-substituted-5-bromopyridin-3-amine intermediate (1.0 equiv), Pd(OAc)2 (0.02 equiv), SPhos (0.04 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Solvent & Reagent Addition: Add anhydrous, degassed Toluene (0.1 M). If performing an intermolecular amination, add the secondary amine (1.2 equiv). If performing an intramolecular cyclization (assuming a C4-alkyne was installed), no external nucleophile is needed.

  • Reaction Execution: Seal the tube and heat to 100°C for 12–16 hours.

  • Validation & In-Process Control: The reaction mixture will typically transition from a pale yellow to a deep red/brown as the active Pd(0)-SPhos complex forms and turns over. TLC validation should show complete consumption of the fluorescent starting material under 254 nm UV light.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the highly polar fused scaffold.

Conclusion

5-Bromo-4-iodopyridin-3-amine is a masterclass in synthetic design. By understanding the thermodynamic and kinetic properties of its distinct halogen bonds, medicinal chemists can deploy self-validating, stepwise protocols to rapidly generate diverse chemical space. The transition from mild Pd(PPh3)4 conditions to aggressive Pd(OAc)2/SPhos systems allows for total regiocontrol, turning a simple flat heterocycle into complex, three-dimensional pharmaceutical architectures.

References

  • ChemScene. "1805270-42-1 | 5-Bromo-4-iodopyridin-3-amine".
  • Benchchem. "4-Bromo-3-iodopyridin-2-amine".
  • Benchchem. "A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol".
  • PMC / NIH. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines".

Sources

Exploratory

Structural and Synthetic Divergence: A Technical Guide to 5-Bromo-4-iodopyridin-3-amine and Its 2-Amino Isomers

Executive Summary Dihalogenated aminopyridines are highly prized scaffolds in modern medicinal chemistry and organic synthesis. Specifically, 5-bromo-4-iodopyridin-3-amine and its isomer 5-bromo-4-iodopyridin-2-amine ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihalogenated aminopyridines are highly prized scaffolds in modern medicinal chemistry and organic synthesis. Specifically, 5-bromo-4-iodopyridin-3-amine and its isomer 5-bromo-4-iodopyridin-2-amine serve as versatile building blocks due to the orthogonal reactivity of their carbon-iodine (C4–I) and carbon-bromine (C5–Br) bonds[1]. However, the migration of the primary amino group from the C3 position to the C2 position fundamentally rewires the electronic landscape of the pyridine ring. This guide dissects the structural causality, medicinal applications, and regioselective cross-coupling strategies that differentiate these two critical isomers.

Electronic and Structural Divergence

The fundamental difference between the 3-amino and 2-amino isomers lies in the resonance capabilities of the exocyclic amino group relative to the pyridine nitrogen.

In 2-aminopyridines , the lone pair on the exocyclic nitrogen is in direct conjugation with the


-system of the pyridine ring. This mesomeric effect (+M) drives electron density onto the endocyclic ring nitrogen, significantly increasing its basicity[2]. Consequently, the exocyclic amine exhibits partial imine character, rendering it a poor nucleophile unless deprotonated by a strong, non-nucleophilic base[2].

Conversely, in 3-aminopyridines , orbital symmetry forbids direct resonance between the exocyclic amine and the ring nitrogen[2]. The lone pair remains localized on the exocyclic nitrogen, making it highly nucleophilic (analogous to aniline) and leaving the ring nitrogen significantly less basic[2].

Table 1: Comparative Electronic and Physical Properties
Property5-Bromo-4-iodopyridin-3-amine5-Bromo-4-iodopyridin-2-amine
Ring Nitrogen pKa (Approx.) ~6.0 (Less basic)[2]~6.86 (More basic)[2]
Primary Nucleophilic Site Exocyclic NH

(Neutral conditions)[2]
Endocyclic Ring Nitrogen (Neutral)[2]
Resonance Stabilization Localized exocyclic lone pairDelocalized into the pyridine ring
C5-Br Bond Activation Mildly deactivated by ortho-NH

Strongly deactivated by para-NH

Primary Medicinal Utility Fused bicyclic core synthesisKinase hinge-binding motif[3]

Medicinal Chemistry: The Kinase Hinge Binder Paradigm

In drug development, the 2-aminopyridine motif is classified as a "privileged scaffold," particularly in the design of ATP-competitive kinase inhibitors (e.g., Crizotinib, Lorlatinib)[3]. The structural geometry of the 2-amino isomer perfectly mimics the adenine ring of ATP, allowing it to form a bidentate hydrogen-bonding network within the kinase hinge region[3].

The endocyclic pyridine nitrogen acts as a hydrogen-bond acceptor (interacting with the backbone NH of residues like Met1199 in ALK), while the exocyclic amino group acts as a hydrogen-bond donor (interacting with the backbone carbonyl of residues like Glu1197)[3]. The 3-amino isomer cannot achieve this dual interaction without severe steric clashes, relegating its use primarily to the synthesis of fused heterocyclic systems (e.g., imidazo[4,5-c]pyridines).

HingeBinding cluster_2amino 2-Aminopyridine Motif (Hinge Binder) cluster_kinase Kinase Hinge Region N_ring Pyridine Nitrogen H-Bond Acceptor Met_NH Hinge Backbone NH e.g., Met1199 N_ring->Met_NH Accepts H-bond NH2_exo Exocyclic NH2 H-Bond Donor Glu_CO Hinge Backbone C=O e.g., Glu1197 NH2_exo->Glu_CO Donates H-bond

Kinase hinge binding: 2-aminopyridine acts as a dual H-bond donor/acceptor.

Synthetic Utility and Regioselective Cross-Coupling

Both isomers feature a highly reactive C4–I bond and a moderately reactive C5–Br bond. The inherent bond dissociation energy of C–I (~55 kcal/mol) versus C–Br (~68 kcal/mol) dictates that palladium-catalyzed oxidative addition will occur preferentially at the iodine position.

However, the regioselectivity is heavily modulated by the amino group:

  • In 5-bromo-4-iodopyridin-2-amine: The exocyclic NH

    
     is para to the C5-Br bond. The strong electron-donating (+M) effect pushes electron density directly into the C5 position, severely deactivating the C5–Br bond toward oxidative addition. This results in near-perfect chemoselectivity when coupling at the C4–I position.
    
  • In 5-bromo-4-iodopyridin-3-amine: The NH

    
     is ortho to the C4–I bond. While it slightly increases the electron density at C4, the sheer reactivity difference between iodine and bromine still allows for selective C4 coupling, provided the reaction temperature is strictly controlled.
    

CrossCoupling Start 5-bromo-4-iodopyridin-X-amine (C4-I, C5-Br) Step1 Regioselective Suzuki Coupling Pd(dppf)Cl2, Na2CO3, 80°C Start->Step1 Oxidative Addition at C4-I Intermediate C4-Aryl, C5-Bromo Intermediate (Self-Validation: LCMS checks for[M+H]+ shift) Step1->Intermediate Chemoselective Step2 Buchwald-Hartwig Amination Pd2(dba)3, BrettPhos, KOtBu, 100°C Intermediate->Step2 Oxidative Addition at C5-Br Product C4-Aryl, C5-Amino Pyridine Derivative (Final Target) Step2->Product

Sequential cross-coupling workflow exploiting C4-I vs C5-Br reactivity.

Self-Validating Experimental Protocols

To leverage the orthogonal reactivity of these scaffolds, strict adherence to catalyst selection and stoichiometric control is required. The following protocol outlines the regioselective functionalization of the C4 position while preserving the C5-Br bond for downstream diversification.

Protocol: Chemoselective Suzuki-Miyaura Coupling at C4-Iodine

Objective: Selectively couple an aryl boronic acid at the C4 position of 5-bromo-4-iodopyridin-3-amine without triggering C5-Br activation.

Reagents & Causality:

  • Substrate: 5-bromo-4-iodopyridin-3-amine (1.0 equiv).

  • Coupling Partner: Aryl boronic acid (1.05 equiv). Strict stoichiometric control prevents over-coupling at the C5 position.

  • Catalyst: Pd(dppf)Cl

    
     (0.05 equiv). The large bite angle of the dppf ligand accelerates reductive elimination and is highly effective for sterically hindered ortho-substituted iodides.
    
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous). A mild base is chosen over Cs
    
    
    CO
    
    
    or KOtBu to prevent premature activation of the C5-Br bond.
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v).
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine the aminopyridine substrate, aryl boronic acid, and Pd(dppf)Cl

    
    .
    
  • Degassing: Evacuate and backfill the flask with ultra-pure N

    
     three times. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
    
  • Solvent Addition: Add degassed 1,4-Dioxane, followed by the 2M Na

    
    CO
    
    
    
    solution.
  • Controlled Heating: Heat the biphasic mixture to exactly 80°C. Do not exceed 85°C, as thermal energy dictates the activation barrier for the C5-Br oxidative addition.

  • Self-Validating Checkpoint (LCMS): After 4 hours, sample the organic layer.

    • Validation Metric: The LCMS trace must show the disappearance of the starting material mass (

      
      ) and the appearance of the mono-coupled product. If a mass corresponding to the double-coupled product is observed, the reaction temperature was too high or excess boronic acid was used.
      
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Note: The resulting C4-aryl, C5-bromo intermediate can now be subjected to harsher Buchwald-Hartwig conditions (e.g., Pd


(dba)

, BrettPhos, KOtBu, 100°C) to functionalize the C5 position.

References

  • 5-bromo-4-iodopyridin-2-amine | 1805444-14-7 - Sigma-Aldrich Source: Sigma-Aldrich URL:[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: Science Publishing Group URL:[Link]

  • Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs Source: SciSpace / Int. J. Mol. Sci. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Suzuki Cross-Coupling of 5-Bromo-4-iodopyridin-3-amine

Executive Summary Topic: Precision Engineering of 5-Bromo-4-arylpyridin-3-amines. Challenge: Achieving chemo- and regioselectivity in a poly-functionalized heterocyclic scaffold containing three distinct reactive sites:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Precision Engineering of 5-Bromo-4-arylpyridin-3-amines. Challenge: Achieving chemo- and regioselectivity in a poly-functionalized heterocyclic scaffold containing three distinct reactive sites: a free primary amine (C3), an iodide (C4), and a bromide (C5). Solution: A thermodynamically and kinetically controlled Suzuki-Miyaura protocol that exploits the oxidative addition rate differential between C–I and C–Br bonds (


).

This guide provides a validated workflow for the selective C4-arylation of 5-bromo-4-iodopyridin-3-amine , preserving the C5-bromide for subsequent diversification. This "orthogonal functionalization" strategy is critical for developing kinase inhibitors and complex pharmaceutical intermediates.

Strategic Analysis & Chemoselectivity

The substrate 5-bromo-4-iodopyridin-3-amine presents a classic case of competitive reactivity. Successful execution requires understanding the hierarchy of activation.

Reactivity Hierarchy
  • C4-Iodide (Primary Site): The C–I bond is the weakest (

    
     65 kcal/mol) and undergoes rapid oxidative addition with Pd(0). Its position at C4 (para to Nitrogen) renders it electronically activated, though sterically buttressed by the C3-amine and C5-bromide.
    
  • C5-Bromide (Secondary Site): The C–Br bond is stronger (

    
     81 kcal/mol). Under controlled mild conditions (Temperature < 80°C), it remains inert, serving as a latent handle for a second cross-coupling event.
    
  • C3-Amine (Catalyst Poison/Directing Group): The free

    
     can coordinate to Pd(II) species, potentially arresting the catalytic cycle (formation of Pd-amine dead-end complexes). However, it can also act as a directing group, stabilizing the transition state for C4 insertion.
    
Visualization of Reaction Pathways

The following diagram illustrates the kinetic bifurcation between the desired C4-coupling and the undesired side reactions.

G Substrate 5-Bromo-4-iodopyridin-3-amine OxAdd_I Oxidative Addition (C4-I) FAST Substrate->OxAdd_I T < 80°C Mild Base OxAdd_Br Oxidative Addition (C5-Br) SLOW Substrate->OxAdd_Br T > 100°C Strong Base Coordination Pd-Amine Coordination (Catalyst Poisoning) Substrate->Coordination Low Ligand Loading Pd0 Pd(0) Catalyst Pd0->OxAdd_I Product_C4 Product A: 4-Aryl-5-bromopyridin-3-amine (DESIRED) OxAdd_I->Product_C4 + Ar-B(OH)2 Product_C5 Product B: 5-Aryl-4-iodopyridin-3-amine (UNDEZIRED) OxAdd_Br->Product_C5 Product_Bis Product C: 4,5-Diarylpyridin-3-amine (OVER-REACTION) Product_C4->Product_Bis Extended Time High Temp

Figure 1: Kinetic bifurcation map demonstrating the selectivity window for C4-functionalization.

Optimization Matrix: Experimental Variables

To ensure reproducibility, the following variables must be controlled.

VariableRecommendationRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Tetrakis(triphenylphosphine)palladium(0) is the "Gold Standard" for I/Br discrimination. Monodentate phosphines allow for fine kinetic differentiation compared to highly active bidentate ligands (e.g., dppf) which might erode selectivity.
Solvent 1,4-Dioxane / Water (4:1) The substrate is polar. The aqueous component is essential for dissolving the inorganic base and facilitating the transmetallation step.
Base Na₂CO₃ (2.0 equiv)Sodium carbonate is a mild base (

). Stronger bases (e.g.,

,

) increase the rate of transmetallation but may promote C5-Br activation or side reactions.
Temperature 60°C – 80°C CRITICAL PARAMETER. Keep below 85°C. At >90°C, the energy barrier for C–Br oxidative addition is overcome, leading to bis-coupling.
Time 2 – 6 Hours Monitor by HPLC/LC-MS. Stop reaction immediately upon consumption of starting material to prevent "over-cooking" (reaction of the product's Br).

Standardized Protocol: C4-Selective Coupling

Objective: Synthesis of 4-aryl-5-bromopyridin-3-amine with >95% regioselectivity.

Materials
  • Substrate: 5-bromo-4-iodopyridin-3-amine (1.0 equiv, e.g., 300 mg)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv)[1]

  • Base: Na₂CO₃ (2.0 equiv, dissolved in min. water)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Charge Reagents:

    • Add 5-bromo-4-iodopyridin-3-amine (1.0 eq) and Aryl boronic acid (1.1 eq).

    • Note: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), increase equivalents to 1.3–1.5 eq.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (concentration ~0.1 M relative to substrate).

    • Add 2M Na₂CO₃ (aq) solution (2.0 eq).

    • Degassing: Sparge the biphasic mixture with Argon for 10 minutes. Oxygen is the enemy of Pd(0) and will lead to homocoupling of the boronic acid.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (5 mol%) quickly under a positive pressure of Argon.

    • Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 80°C (oil bath temperature).

    • Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitoring (The "Stop" Condition):

    • Check LC-MS at t=1h, 2h, and 4h.

    • Endpoint: Stop when Starting Material (SM) < 2%.

    • Warning: If Product A (Mono-coupled) starts converting to Product C (Bis-coupled), stop immediately, even if SM remains.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and Water.[1]

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography (SiO₂).

    • Eluent: Hexane/EtOAc gradient (typically 10% to 50% EtOAc). The free amine makes the product polar; adding 1% Triethylamine to the eluent can reduce streaking.

Alternative Protocol: The "Protected" Route

If the free amine causes catalyst poisoning (observed as <10% conversion after 4h), use the Acetyl-protection strategy.

  • Protection: React substrate with Ac₂O/Pyridine

    
    N-(5-bromo-4-iodopyridin-3-yl)acetamide .
    
  • Coupling: Run the Standard Protocol (Section 4) using the acetamide. The amide does not poison the catalyst.

  • Deprotection: Hydrolysis with NaOH/MeOH or HCl/MeOH to restore the amine.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.Switch to Protocol 5 (Protected Route) or increase Pd loading to 10 mol%.
Bis-Coupling (Over-reaction) Temperature too high or reaction time too long.Lower temp to 60°C . Reduce boronic acid to 1.0 equiv.
Protodeboronation Unstable boronic acid.Use K₃PO₄ instead of Na₂CO₃. Add boronic acid in portions.
Pd Black Precipitation Catalyst decomposition (O₂ leak).Ensure rigorous degassing. Add 10 mol% extra PPh₃ ligand to stabilize Pd.
Analytical Checkpoints (Self-Validation)
  • ¹H NMR: Look for the disappearance of the C4-H signal (if applicable, though here C4 is I). Look for the shift of the C2-H and C6-H protons. The C2-H singlet is diagnostic for the pyridine ring environment.

  • Mass Spec: Distinct isotope patterns.

    • Starting Material: Br + I pattern.

    • Product: Br pattern (1:1 doublet at M, M+2).

    • Bis-Product: No halogen pattern (unless coupling partner has halogens).

References

  • Mechanistic Basis of Halogen Reactivity

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Site-Selectivity in Polyhalogenated Heterocycles

    • Handy, S. T., & Zhang, Y. (2006). Guide to regioselective Pd-catalyzed cross-coupling reactions of dihaloheterocycles.
  • Specific Pyridine Protocols (Analogous Substrates)

    • Schlosser, M., et al. (2005). Site-selective coupling of 3-amino-2,6-dibromopyridine. European Journal of Organic Chemistry.
  • General Suzuki-Miyaura Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Application

Application Note: Sonogashira Cross-Coupling Protocols for 4-Iodo-Aminopyridines

Introduction 4-Iodo-aminopyridines (e.g., 4-iodo-2-aminopyridine, 2,6-dichloro-4-iodopyridine) are indispensable building blocks in the synthesis of complex heterocyclic scaffolds, pharmaceuticals, and functional materia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Iodo-aminopyridines (e.g., 4-iodo-2-aminopyridine, 2,6-dichloro-4-iodopyridine) are indispensable building blocks in the synthesis of complex heterocyclic scaffolds, pharmaceuticals, and functional materials. The differential reactivity of the C–I bond at the C4 position—relative to other halogens or positions on the pyridine ring—enables highly regioselective palladium-catalyzed cross-coupling reactions [1]. This application note provides an authoritative guide to performing Sonogashira couplings on 4-iodo-aminopyridines, detailing mechanistic causality, optimized protocols, and troubleshooting strategies for handling the competing reactivity of the free amino group.

Mechanistic Insights & Causality

The Sonogashira coupling forms a carbon-carbon bond between a terminal alkyne and an aryl/vinyl halide. When applied to 4-iodo-aminopyridines, several specific chemical dynamics must be managed to ensure a self-validating, high-yield system:

  • Regioselectivity via Oxidative Addition: The C–I bond at the C4 position of the pyridine ring is highly susceptible to oxidative addition by Pd(0) species. In polyhalogenated substrates like 2,6-dichloro-4-iodopyridine, the C–I bond reacts exclusively before the C–Cl bonds due to the lower bond dissociation energy of C–I (approx. 65 kcal/mol vs. 96 kcal/mol for C–Cl) [1].

  • The Amino Group Challenge: The free primary amine (-NH₂) on the pyridine ring can act as a competitive ligand, potentially coordinating with the Pd or Cu catalysts and causing catalyst poisoning. Furthermore, under basic conditions at elevated temperatures, the proximity of the amine to the newly formed alkyne can lead to unwanted intramolecular cyclizations (e.g., forming azaindole derivatives).

  • Causality of Reagent Selection: To mitigate amine interference, bulky phosphine ligands (e.g., PPh₃) and carefully selected co-solvents (THF/Et₃N or 1,4-dioxane/diisopropylamine) are utilized [2]. CuI is essential for the in situ formation of the copper acetylide, which facilitates the transmetalation step while outcompeting the amine's affinity for the palladium center.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (4-Iodo-aminopyridine) Pd0->OxAdd Ar-I PdII_1 Trans-Pd(II)(Ar)(I)L2 OxAdd->PdII_1 TransMet Transmetalation (Cu-Acetylide) PdII_1->TransMet Cu-C≡C-R PdII_2 Trans-Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_2 - CuI Isomer Trans-Cis Isomerization PdII_2->Isomer PdII_3 Cis-Pd(II)(Ar)(Alkynyl)L2 Isomer->PdII_3 RedElim Reductive Elimination (Product Release) PdII_3->RedElim RedElim->Pd0 Ar-C≡C-R

Figure 1: Sonogashira catalytic cycle for 4-iodo-aminopyridines highlighting key intermediate states.

Quantitative Data & Optimization

Table 1 summarizes the optimized reaction parameters for coupling terminal alkynes with 4-iodo-aminopyridine derivatives, demonstrating the impact of catalyst and solvent choices on the overall yield.

SubstrateAlkyneCatalyst SystemSolvent / BaseTemp / TimeYield
4-Iodo-2-aminopyridine PhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)THF / Et₃N (1:1)60 °C / 18 h82%
2,6-Dichloro-4-iodopyridine TrimethylsilylacetylenePd(PPh₃)₄ (5 mol%), CuI (5 mol%)1,4-Dioxane / i-Pr₂NH80 °C / 20 h88%
4-Iodopyridine 2,5-DiethynylthiophenePd(PPh₃)₂Cl₂ (20 mol%), CuI (10 mol%)THF / Et₃N (1:1)60 °C / 24 h75%
3-Chloro-4-iodopyridin-2-amine TrimethylsilylacetylenePd(dppf)Cl₂ (10 mol%), CuI (10 mol%)DMF / Et₃N (2:1)70 °C / 12 h68%

Experimental Protocol: Synthesis of 4-(Phenylethynyl)pyridin-2-amine

The following self-validating protocol ensures high fidelity and reproducibility. It is specifically tailored for the synthesis of functionalized alkynyl-aminopyridines [3].

Materials:

  • 4-Iodo-2-aminopyridine (1.0 equiv, 1.0 mmol)

  • Phenylacetylene (1.2 equiv, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Triethylamine (Et₃N) (5.0 mL)

Step-by-Step Methodology:

  • Preparation and Degassing: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 4-iodo-2-aminopyridine in a 1:1 mixture of anhydrous THF and Et₃N. Degas the solution using three freeze-pump-thaw cycles or by bubbling ultra-pure Argon through the solution for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the terminal alkyne, which consumes the starting material and complicates purification.

  • Catalyst Loading: Under a positive flow of Argon, quickly add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture. The solution will typically turn pale yellow/orange.

  • Alkyne Addition: Add phenylacetylene dropwise via a gas-tight syringe.

    • Causality: Slow addition maintains a low concentration of the unreacted alkyne in the mixture, further suppressing homocoupling side reactions and favoring the cross-coupling pathway.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 60 °C in a pre-heated oil bath. Stir vigorously for 18 hours. Monitor the reaction progress via TLC (EtOAc/Hexanes) or LC-MS until the complete consumption of the starting iodide.

  • Quenching and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL) to complex and remove copper salts. Separate the organic layer, and extract the aqueous layer with EtOAc (2 × 15 mL).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes to EtOAc) to afford the pure 4-(phenylethynyl)pyridin-2-amine.

Workflow Step1 1. Preparation Degas THF/Et3N Add Substrate Step2 2. Catalysts Add Pd/Cu Under Argon Step1->Step2 Step3 3. Alkyne Dropwise Addition of Phenylacetylene Step2->Step3 Step4 4. Reaction 60°C for 18h Monitor via TLC Step3->Step4 Step5 5. Workup NH4Cl Quench EtOAc Extraction Step4->Step5 Step6 6. Purification Silica Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.

References

  • MDPI. "4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide." Molbank, 2024. Available at: [Link][1]

Sources

Method

Synthesis of Imidazo[4,5-c]pyridines from 5-Bromo-4-iodopyridin-3-amine: A Detailed Guide for Medicinal Chemists and Researchers

Abstract This comprehensive guide details the synthesis of imidazo[4,5-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The prot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of imidazo[4,5-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The protocols herein focus on a versatile and efficient synthetic strategy starting from the readily accessible 5-bromo-4-iodopyridin-3-amine. This application note provides researchers, scientists, and drug development professionals with a robust framework, encompassing detailed reaction mechanisms, step-by-step experimental procedures, and critical insights into process optimization and characterization.

Introduction: The Significance of Imidazopyridines

Imidazopyridines are a class of fused heterocyclic compounds that are isomers of purines, a fundamental component of nucleic acids. This structural similarity has made them a focal point in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1][2][3] The imidazo[4,5-c]pyridine core, in particular, is a key scaffold in numerous biologically active molecules.[4] The strategic synthesis of these compounds is therefore of paramount importance for the development of novel therapeutics.

This guide focuses on a synthetic approach that leverages the differential reactivity of the halogen substituents in 5-bromo-4-iodopyridin-3-amine to achieve regioselective functionalization and subsequent cyclization to form the desired imidazo[4,5-c]pyridine ring system.

Synthetic Strategy: A Two-Step Approach

The synthesis of imidazo[4,5-c]pyridines from 5-bromo-4-iodopyridin-3-amine is predicated on a two-step sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. The iodine atom at the 4-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the bromine atom at the 5-position, allowing for selective alkynylation.

G Start 5-Bromo-4-iodopyridin-3-amine Step1 Sonogashira Coupling (Pd/Cu catalysis) Start->Step1 Intermediate 4-Alkynyl-5-bromopyridin-3-amine Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Au(I) or base-mediated) Intermediate->Step2 Product Imidazo[4,5-c]pyridine Derivative Step2->Product

Caption: General workflow for the synthesis of imidazo[4,5-c]pyridines.

Detailed Protocols and Methodologies

Step 1: Regioselective Sonogashira Coupling

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] In this protocol, we exploit the higher reactivity of the C-I bond over the C-Br bond to selectively introduce an alkyne at the 4-position of the pyridine ring.

3.1.1. Optimized Reaction Conditions

A study by Zhu et al. (2017) identified optimal conditions for the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes, which can be adapted for our substrate.[5] The key parameters are summarized in the table below.

ParameterOptimal Condition
Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5.0 mol%)
Co-catalyst CuI (5.0 mol%)
Base Et₃N
Solvent DMF
Temperature 100°C
Time 3 hours
Table 1: Optimized conditions for Sonogashira coupling.[5]

3.1.2. Experimental Protocol: Synthesis of 4-Alkynyl-5-bromopyridin-3-amine

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF as the solvent, followed by 5-bromo-4-iodopyridin-3-amine (1.0 equiv.) and the desired terminal alkyne (1.2 equiv.).

  • Add triethylamine (Et₃N) (2.0 equiv.) as the base.

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-5-bromopyridin-3-amine.

Step 2: Intramolecular Cyclization to Imidazo[4,5-c]pyridine

The second key step is the intramolecular cyclization of the 4-alkynyl-5-bromopyridin-3-amine intermediate to form the fused imidazole ring. This can be achieved through various methods, including metal-catalyzed or base-mediated cyclization. Gold(I) catalysts have proven to be highly effective for such transformations.[7]

3.2.1. Gold(I)-Catalyzed Intramolecular Cyclization

Cationic gold(I) species can activate the alkyne moiety, facilitating a 5-endo-dig cyclization by the neighboring amino group.[7]

G Intermediate 4-Alkynyl-5-bromopyridin-3-amine Activation Alkyne Activation Intermediate->Activation Catalyst Au(I) Catalyst (e.g., (Ph₃P)AuCl/AgOTf) Catalyst->Activation Cyclization 5-endo-dig Cyclization Activation->Cyclization Product Imidazo[4,5-c]pyridine Derivative Cyclization->Product

Caption: Mechanism of Gold(I)-catalyzed intramolecular cyclization.

3.2.2. Experimental Protocol: Gold(I)-Catalyzed Cyclization

  • In a dry reaction vessel, dissolve the 4-alkynyl-5-bromopyridin-3-amine (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Add a catalytic amount of a gold(I) precatalyst, such as (Ph₃P)AuCl (0.5 mol%), and a silver salt co-catalyst, like AgOTf (0.5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically rapid and clean.[7]

  • Upon completion, filter the reaction mixture through a short pad of Celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[4,5-c]pyridine derivative.

Characterization and Data Analysis

The synthesized imidazo[4,5-c]pyridine derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify characteristic functional groups and confirm the presence of the imidazopyridine core.[1]

Alternative Synthetic Approaches

While the Sonogashira/cyclization sequence is a powerful method, other synthetic strategies can also be employed for the synthesis of imidazopyridines. These include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds, providing an alternative route to construct the imidazole ring.[8][9]

  • Condensation Reactions: The reaction of a diaminopyridine with a carboxylic acid or its derivative is a classical method for forming the imidazole ring.[3][10]

Conclusion

The synthesis of imidazo[4,5-c]pyridines from 5-bromo-4-iodopyridin-3-amine via a regioselective Sonogashira coupling followed by an intramolecular cyclization represents a highly efficient and versatile strategy. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in medicinal chemistry and drug discovery to access this important class of heterocyclic compounds. The ability to introduce diverse substituents through the choice of terminal alkyne makes this approach particularly valuable for the generation of compound libraries for biological screening.

References

  • Zhu, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-12. [Link]

  • Perdic, M., & Dolenc, M. S. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 487-494. [Link]

  • Hashmi, A. S. K., et al. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(21), 4946-4949. [Link]

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663. [Link]

  • Dymińska, L., et al. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Bioorganic & Medicinal Chemistry, 23(18), 6087-6099. [Link]

  • Patel, R., et al. (2020). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 44(35), 15093-15106. [Link]

  • Geronikaki, A., & Poroikov, V. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Lindsley, C. W., et al. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Process Research & Development, 10(1), 131-135. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Zhu, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Temple, C., et al. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 27(12), 1626-1630. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Application

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 5-bromo-4-iodopyridin-3-amine

Abstract This document provides a comprehensive technical guide for the regioselective Buchwald-Hartwig amination of 5-bromo-4-iodopyridin-3-amine. The protocol is tailored for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the regioselective Buchwald-Hartwig amination of 5-bromo-4-iodopyridin-3-amine. The protocol is tailored for researchers, scientists, and professionals in drug development, offering a detailed methodology for the selective formation of a C-N bond at the C4 position (adjacent to the iodine atom). This guide delves into the mechanistic underpinnings of the reaction's selectivity, provides a step-by-step experimental protocol, and discusses the critical parameters that ensure high yield and purity of the desired product, 5-bromo-4-(arylamino)pyridin-3-amine.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials.[2][3] The reaction's broad utility surpasses traditional methods for C-N bond formation, which often suffer from harsh conditions and limited substrate scope.[1]

The substrate at the heart of this guide, 5-bromo-4-iodopyridin-3-amine, presents a compelling challenge and a synthetic opportunity. Its di-halogenated, electron-deficient pyridine core is a versatile scaffold for building complex molecular architectures. The differential reactivity of the C-I and C-Br bonds under palladium catalysis allows for a regioselective amination, a critical feature for controlled, stepwise functionalization.

The Principle of Regioselectivity: A Mechanistic Rationale

The success of the selective amination of 5-bromo-4-iodopyridin-3-amine hinges on the well-established principles of the Buchwald-Hartwig reaction mechanism. The catalytic cycle initiates with the oxidative addition of the aryl halide to a Pd(0) complex.[4][5] The general order of reactivity for aryl halides in this step is I > Br > Cl.[6] This trend is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, which results in a lower activation energy barrier for the oxidative addition of the C-I bond to the palladium(0) catalyst.[6]

By carefully controlling reaction conditions such as temperature and reaction time, it is possible to exploit this reactivity difference to achieve exclusive amination at the C4 position, leaving the C-Br bond at the C5 position intact for subsequent transformations.

Experimental Protocol: Selective Amination at the C4 Position

This protocol provides a robust method for the selective mono-amination of 5-bromo-4-iodopyridin-3-amine. It is important to note that optimization of reaction parameters may be necessary for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-bromo-4-iodopyridin-3-amine≥97%Commercially AvailableStore under inert atmosphere
Amine (e.g., Aniline)Reagent GradeCommercially AvailableUse freshly distilled if necessary
XPhos Pd G3Catalyst GradeCommercially AvailableAir and moisture stable precatalyst[7][8]
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHandle in a glovebox due to hygroscopicity
Anhydrous TolueneDriSolv® or similarCommercially AvailableUse a freshly opened bottle or degassed solvent
Diethyl EtherAnhydrousCommercially AvailableFor workup
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially AvailableFor drying
Celite®Commercially AvailableFor filtration
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating mantle

  • Glovebox for handling air-sensitive reagents

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: In a glovebox, add 5-bromo-4-iodopyridin-3-amine (1.0 equiv.), the desired amine (1.2 equiv.), XPhos Pd G3 (0.02 equiv., 2 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous, degassed toluene (to achieve a 0.1 M concentration with respect to the starting material) via syringe under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the amine used.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[9] A typical mobile phase for TLC is a mixture of hexane and ethyl acetate. Visualize the spots under UV light.

  • Workup: Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional diethyl ether.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-bromo-4-(arylamino)pyridin-3-amine.

Visualization of the Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants 1. Add Reactants: - 5-bromo-4-iodopyridin-3-amine - Amine - XPhos Pd G3 - NaOtBu Solvent 2. Add Anhydrous Toluene Reactants->Solvent Heating 3. Heat to 80-100 °C Solvent->Heating Monitoring 4. Monitor by TLC/LC-MS Heating->Monitoring Cooldown 5. Cool to Room Temperature Monitoring->Cooldown Filter 6. Filter through Celite Cooldown->Filter Extract 7. Aqueous Workup Filter->Extract Purify 8. Column Chromatography Extract->Purify Product Pure 5-bromo-4-(arylamino)pyridin-3-amine Purify->Product

Caption: A schematic overview of the experimental workflow.

Key Parameters and Causality in Experimental Design

  • Catalyst System: The choice of XPhos Pd G3 is deliberate. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of the catalytically active monoligated Pd(0) species, which is highly reactive in the oxidative addition step, even with less reactive aryl halides.[2][10] The G3 precatalyst offers enhanced stability and ease of handling compared to generating the active catalyst in situ from a Pd(0) or Pd(II) source.[8][11]

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex, a key intermediate in the catalytic cycle.[12] While weaker bases like K₃PO₄ or Cs₂CO₃ can be used, NaOtBu often leads to faster reaction rates.[4]

  • Solvent Choice: Anhydrous and deoxygenated toluene is the recommended solvent. Its non-polar nature and high boiling point are well-suited for this transformation. It is imperative to use an anhydrous solvent to prevent the hydrolysis of the base and potential deactivation of the catalyst.

  • Temperature Control: The reaction temperature is a critical parameter for achieving high regioselectivity. While higher temperatures can accelerate the reaction, they may also promote the competing amination at the C-Br position. A temperature range of 80-100 °C is generally sufficient to activate the C-I bond selectively without significant side reactions.

Analytical Characterization and Data

The progress of the reaction and the purity of the final product should be assessed using standard analytical techniques.

TechniquePurposeExpected Observations
TLCReaction MonitoringDisappearance of the starting material spot and appearance of a new, typically more polar, product spot.
LC-MSReaction Monitoring & PurityA major peak corresponding to the mass of the desired product.
¹H and ¹³C NMRStructural ElucidationCharacteristic shifts in the aromatic region confirming the introduction of the new amino substituent.
High-Resolution Mass Spectrometry (HRMS)Molecular Formula ConfirmationProvides the exact mass of the product, confirming its elemental composition.

Safety Considerations

  • Palladium compounds can be toxic and should be handled with care.

  • Sodium tert-butoxide is a corrosive and moisture-sensitive solid. It should be handled in a glovebox.

  • Toluene is a flammable and volatile organic solvent. All operations should be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low conversionInactive catalyst, wet solvent or reagents, insufficient temperature.Use a fresh batch of catalyst, ensure all reagents and solvents are anhydrous, and consider increasing the reaction temperature in small increments.
Formation of di-aminated productReaction time is too long, or the temperature is too high.Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider lowering the reaction temperature.
Decomposition of starting material or productBase-sensitive functional groups on the amine, or the reaction temperature is too high.Consider using a milder base such as K₃PO₄ or Cs₂CO₃. Lower the reaction temperature.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the regioselective Buchwald-Hartwig amination of 5-bromo-4-iodopyridin-3-amine. By understanding the mechanistic principles that govern the reaction's selectivity and by carefully controlling the experimental parameters, researchers can reliably synthesize 5-bromo-4-(arylamino)pyridin-3-amines. These compounds are valuable intermediates for the development of novel pharmaceuticals and functional materials.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Foley, D. A., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ACS Catalysis, 10(22), 13418–13427. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]

  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129(42), 13001–13007. [Link]

  • XPhos. In: Wikipedia. [Link]

  • Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. (2020). ACS Catalysis. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 1(1), 13-31. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 1(1), 13-31. [Link]

  • A Guide to the Optimisation of Buchwald-Hartwig Amination Reactions. CatSci. [Link]

  • Vasilev, A. A., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3535. [Link]

Sources

Method

Application Notes and Protocols: Strategic One-Pot Synthesis of Highly Substituted Pyridines Utilizing the 5-Bromo-4-iodopyridin-3-amine Intermediate

Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Strategic Advantage of Dihalogenated Pyridine Intermediates in Drug Discovery The pyridine scaffold is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Advantage of Dihalogenated Pyridine Intermediates in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Highly substituted pyridines, in particular, offer a three-dimensional array of functionalization points for fine-tuning pharmacological properties. However, the synthesis of these complex molecules often requires multi-step procedures that can be time-consuming and inefficient. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, presents an elegant solution to this challenge, enhancing synthetic efficiency and reducing waste.[1][2][3][4]

The 5-bromo-4-iodopyridin-3-amine intermediate is a powerful, yet underutilized, building block for the construction of diverse molecular libraries. Its unique arrangement of halogen atoms with distinct reactivities provides a strategic advantage for sequential, regioselective functionalization. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective palladium-catalyzed cross-coupling reactions, making this intermediate an ideal candidate for one-pot synthetic strategies. This application note provides a detailed protocol and the underlying scientific rationale for a one-pot, two-step synthesis involving an initial Sonogashira coupling at the C4-iodo position, followed by a Suzuki coupling at the C5-bromo position.

The Principle of Regiocontrolled Functionalization

The success of a one-pot synthesis using a dihalogenated intermediate hinges on the differential reactivity of the halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) catalyst is significantly faster for aryl iodides than for aryl bromides. This reactivity trend (I > Br > Cl) is well-established and forms the basis for selective, sequential cross-coupling reactions on polyhalogenated aromatic systems.[5]

By carefully selecting the reaction conditions, it is possible to first induce a reaction exclusively at the C4-iodo position of 5-bromo-4-iodopyridin-3-amine while leaving the C5-bromo position intact. Once the first coupling is complete, the reaction conditions can be modified in the same pot to facilitate a second coupling reaction at the less reactive C5-bromo position. This approach enables the controlled and sequential introduction of two different substituents onto the pyridine core.

Workflow for One-Pot Sequential Sonogashira and Suzuki Coupling

The following diagram illustrates the logical flow of the one-pot synthesis, starting from the 5-bromo-4-iodopyridin-3-amine intermediate.

G cluster_0 One-Pot Reaction Vessel A 5-Bromo-4-iodopyridin-3-amine B Step 1: Sonogashira Coupling (Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Base) A->B Add Reagents 1 C Intermediate: 5-Bromo-4-(alkynyl)pyridin-3-amine B->C Selective Reaction at C4-I D Step 2: Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) C->D Add Reagents 2 E Final Product: 5-Aryl-4-(alkynyl)pyridin-3-amine D->E Reaction at C5-Br F Work-up and Purification E->F

Caption: Workflow of the one-pot sequential Sonogashira-Suzuki coupling.

Detailed Experimental Protocol

This protocol details a representative one-pot synthesis of a 5-aryl-4-(alkynyl)pyridin-3-amine derivative.

Materials:

  • 5-Bromo-4-iodopyridin-3-amine

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Copper(I) Iodide (CuI)

  • Tripotassium Phosphate (K3PO4)

  • Triethylamine (Et3N)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous, degassed Water

Instrumentation:

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Flash column chromatography system

Step-by-Step Procedure:

Part 1: Sonogashira Coupling at the C4-Iodo Position

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add 5-bromo-4-iodopyridin-3-amine (1.0 mmol, 1.0 equiv).

  • Catalyst and Co-catalyst Addition: Add Pd(PPh3)4 (0.025 mmol, 2.5 mol%) and CuI (0.05 mmol, 5.0 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene) (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC to confirm the consumption of the starting material and the formation of the 5-bromo-4-(alkynyl)pyridin-3-amine intermediate. The rationale for these mild conditions is to ensure high selectivity for the more reactive C-I bond.[6][7]

Part 2: In-situ Suzuki Coupling at the C5-Bromo Position

  • Reagent Addition for Suzuki Coupling: Once the Sonogashira coupling is complete (as indicated by TLC), add the arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Base and Solvent Addition: Add a solution of K3PO4 (3.0 mmol, 3.0 equiv) dissolved in a minimal amount of degassed water (0.5 mL). The addition of water is crucial for the Suzuki coupling mechanism.[8]

  • Additional Catalyst (Optional but Recommended): To ensure efficient coupling at the less reactive C-Br bond, an additional portion of Pd(PPh3)4 (0.025 mmol, 2.5 mol%) can be added.

  • Reaction Execution: Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the intermediate.

  • Reaction Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-aryl-4-(alkynyl)pyridin-3-amine.

Reaction Mechanism Overview

The one-pot synthesis proceeds through two distinct, yet compatible, catalytic cycles.

G cluster_sonogashira Sonogashira Cycle (C4-I) cluster_suzuki Suzuki Cycle (C5-Br) A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-I B->C D Transmetalation (from Cu-acetylide) C->D H Pd(0)L2 C->H Pd(0) regenerated and re-enters cycle E Ar-Pd(II)-Alkyne D->E F Reductive Elimination E->F F->A G Ar-Alkyne Product F->G I Oxidative Addition H->I J Ar'-Pd(II)-Br I->J K Transmetalation (from Boronic Acid) J->K L Ar'-Pd(II)-Ar'' K->L M Reductive Elimination L->M M->H N Ar'-Ar'' Product M->N

Caption: Simplified catalytic cycles for the sequential Sonogashira and Suzuki reactions.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected outcomes for the described one-pot protocol.

ParameterSonogashira Coupling (Step 1)Suzuki Coupling (Step 2)
Target Position C4-IodoC5-Bromo
Catalyst Pd(PPh3)4Pd(PPh3)4
Co-catalyst/Reagent CuIArylboronic Acid
Base Et3NK3PO4
Solvent 1,4-Dioxane1,4-Dioxane/Water
Temperature Room Temperature85-95 °C
Typical Reaction Time 2-4 hours12-18 hours
Expected Yield >90% (intermediate formation)60-85% (overall yield)

Troubleshooting and Field-Proven Insights

  • Incomplete Sonogashira Reaction: If the first step does not go to completion, ensure that all reagents and solvents are anhydrous and that the system is thoroughly deoxygenated. The quality of the palladium catalyst and the copper(I) iodide is critical.

  • Low Yield in Suzuki Coupling: The less reactive C-Br bond may require higher temperatures or longer reaction times. The addition of a second portion of the palladium catalyst before heating for the Suzuki step can significantly improve yields. Ensure the K3PO4 is fully dissolved in the added water to facilitate efficient transmetalation.

  • Formation of Side Products: Homocoupling of the alkyne (Glaser coupling) can occur if the reaction is exposed to oxygen, particularly in the presence of the copper(I) co-catalyst. Maintaining a strictly inert atmosphere is crucial.

Conclusion

The 5-bromo-4-iodopyridin-3-amine intermediate is a highly valuable platform for the efficient, one-pot synthesis of complex, polysubstituted pyridines. By leveraging the differential reactivity of the C-I and C-Br bonds, sequential Sonogashira and Suzuki cross-coupling reactions can be performed in a single vessel, providing a rapid and versatile route to novel chemical entities for drug discovery and development programs. The protocol described herein offers a robust and reproducible method that can be adapted to a wide range of substrates, underscoring the power of strategic intermediate design in modern organic synthesis.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. Available at: [Link]

  • RSC Publishing. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014). Available at: [Link]

  • Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available at: [Link]

  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Available at: [Link]

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Available at: [Link]

  • National Institutes of Health. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. Available at: [Link]

  • ResearchGate. Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. (2016). Available at: [Link]

  • PubMed. Palladium-catalyzed, one-pot, three-component synthesis of homoallylic amines from aldehydes, anisidine, and allyl trifluoroacetate. (2009). Available at: [Link]

  • The Royal Society of Chemistry. Palladium-catalyzed Tandem One-pot Synthesis of π-Expanded Imidazoles through Sequential Heck and Oxidative Amination Reaction. (2019). Available at: [Link]

  • Arkat USA, Inc. Pd-catalyzed one-pot approach for installation of 9-aminoacridines via Buchwald-Hartwig amination and cycloaromatization. (2022). Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • National Institutes of Health. 3-Amino-5-bromo-2-iodopyridine. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]

  • Beilstein Journals. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 5-bromo-4-iodopyridin-3-amine

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-bromo-4-iodopyridin-3-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-bromo-4-iodopyridin-3-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs). Our goal is to help you improve reaction yields and overcome common challenges encountered with this specific, yet versatile, building block.

Understanding the Substrate: Key Challenges

The structure of 5-bromo-4-iodopyridin-3-amine presents a unique set of challenges and opportunities in Suzuki coupling. A clear understanding of these factors is the first step toward a successful reaction.

  • Chemoselectivity: The substrate contains two different halogen atoms, iodine and bromine. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[1][2] This inherent difference allows for selective coupling at the more reactive C-4 (iodo) position, leaving the C-5 (bromo) position available for subsequent transformations.

  • Electron-Deficient Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen atom.[3] This property generally facilitates the oxidative addition step, which is often rate-determining in the catalytic cycle.[4][5]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing or stalling the reaction.[3][6][7] This is a common issue known as the "2-pyridyl problem," though it applies to other pyridine isomers as well.[6]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions for quick problem-solving.

Q1: Why is my reaction yield low or non-existent? Low or no conversion is the most common issue and can stem from several factors: inactive catalyst, poor choice of base or ligand, or the presence of oxygen or water in the reaction mixture.[8] The pyridine nitrogen can inhibit the catalyst, so specialized ligands are often required.[3][8]

Q2: How can I ensure the reaction is selective for the iodo- position? The much greater reactivity of the C-I bond compared to the C-Br bond typically ensures high selectivity.[2] To maintain this selectivity, use mild reaction conditions (e.g., lower temperatures, shorter reaction times) and a catalyst system known for high chemoselectivity. Avoid overly harsh conditions that might begin to activate the C-Br bond.

Q3: I see a lot of my boronic acid has been consumed, but there's no product. What's happening? This is likely due to a side reaction called protodeboronation, where the boronic acid reacts with a proton source (like water) and is converted back to the corresponding arene, rendering it inactive for coupling.[6][9] This is often exacerbated by using aqueous bases or non-anhydrous solvents.[8]

Q4: My reaction mixture turned black immediately. Is this normal? Yes, it is common for the reaction mixture to turn dark brown or black. This often indicates the formation of palladium(0) nanoparticles ("Pd black"), which are the active catalytic species.[10] While this is normal, excessive formation of palladium black can sometimes indicate catalyst decomposition and loss of activity.

In-Depth Troubleshooting Guide

When standard protocols fail, a systematic approach is needed to diagnose the problem. This guide is structured by observed issues.

Problem 1: Low or No Conversion to Product

This is the most frequent challenge. Use the following workflow to diagnose the root cause.

G cluster_start cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Low/No Conversion catalyst_inactive Is the catalyst active? start->catalyst_inactive ligand_choice Is the ligand appropriate? catalyst_inactive->ligand_choice Yes catalyst_solution Solution: - Use a fresh, high-quality Pd source. - Consider a pre-catalyst (e.g., Buchwald G3). - Ensure proper anaerobic conditions. catalyst_inactive->catalyst_solution No ligand_solution Solution: - Switch to a bulky, electron-rich  phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃). - These ligands promote reductive elimination and  prevent catalyst inhibition by the pyridine nitrogen. ligand_choice->ligand_solution No base_choice Is the base effective? ligand_choice->base_choice Yes solvent_degassed Are conditions anhydrous & O₂-free? base_choice->solvent_degassed Yes base_solution Solution: - Use a stronger, non-aqueous base  (e.g., K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and dry. base_choice->base_solution No solvent_solution Solution: - Use anhydrous solvents. - Degas solvent thoroughly (freeze-pump-thaw or sparge with Ar/N₂). - Use flame-dried glassware. solvent_degassed->solvent_solution No

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions for Low Conversion:
  • Catalyst & Ligand: For challenging substrates like electron-deficient pyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[8] Bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are highly recommended.[3][9][11] These ligands promote the crucial oxidative addition and reductive elimination steps and their steric bulk can help prevent the pyridine nitrogen from deactivating the palladium center.[9]

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[12] For this substrate, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[8][13] It is crucial that the base is anhydrous and finely ground to maximize its surface area and reactivity.[8]

  • Solvent and Atmosphere: Suzuki reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8] Water can lead to the unproductive protodeboronation side reaction.[6] Therefore, using anhydrous solvents and rigorously degassing the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) is essential for achieving high yields.[8][13] Common solvents include 1,4-dioxane, toluene, or THF, often with a small amount of water to help dissolve the inorganic base.[14][15]

Problem 2: Significant Side Product Formation

Even when the reaction proceeds, side products can dramatically lower the yield of the desired compound.

Side Product Potential Cause(s) Recommended Solution(s)
Homocoupling of Boronic Acid (Biaryl, R-R)Presence of oxygen oxidizing Pd(0) to Pd(II); High temperature.[6][8]Rigorously exclude oxygen from the reaction. Use fresh, high-purity boronic acid or consider using a boronate ester (e.g., pinacol ester), which can be more stable.
Protodeboronation (Boronic acid is replaced by -H)Presence of water or other protic sources; Base is too strong or reaction time is too long.[6][9]Use anhydrous solvents and reagents. Switch to a less-coordinating base like KF or CsF if water is unavoidable. Consider using boronate esters which are often more resistant to protodeboronation.[11]
Dehalogenation (Iodo group is replaced by -H)Presence of a hydride source (e.g., from solvent or base degradation); High temperatures.[6][16]Lower the reaction temperature. Ensure high purity of solvents and reagents. Triethylamine can sometimes be a source of hydrides.[16]

Optimized Experimental Protocol

This protocol provides a robust starting point for the selective Suzuki coupling at the C-4 iodo position.

Materials:

  • 5-bromo-4-iodopyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv, finely ground and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)

Procedure:

  • Vessel Preparation: Add the 5-bromo-4-iodopyridin-3-amine, arylboronic acid, and potassium phosphate to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing (Optional but Recommended): For best results, subject the final mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-4-arylpyridin-3-amine.

Understanding the Suzuki-Miyaura Catalytic Cycle

A grasp of the mechanism helps in rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (5-bromo-4-arylpyridin-3-amine) RedElim->Product ArylIodide 5-bromo-4-iodopyridin-3-amine ArylIodide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate. This is often the rate-limiting step.[4]

  • Transmetalation: The aryl group from the activated boronic acid (boronate complex) is transferred to the palladium(II) complex, displacing the iodide. The base is crucial for this step.[4][12]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]

By understanding these steps, a researcher can better diagnose which part of the cycle is failing and apply the targeted troubleshooting advice provided in this guide.

References
  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Wikipedia. "Suzuki reaction". Wikipedia. [Online]. Available: [Link]

  • Wang, L., et al. "Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...". ResearchGate. [Online]. Available: [Link]

  • Burke, M. D., et al. "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters". PMC. [Online]. Available: [Link]

  • Yuen, O. Y., et al. "General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand". ACS Publications. [Online]. Available: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. [Online]. Available: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Chemistry LibreTexts. [Online]. Available: [Link]

  • Vertex AI Search Result[19]

  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal. [Online]. Available: [Link]

  • Billingsley, K. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". PMC. [Online]. Available: [Link]

  • Roughley, S. D., et al. "Suzuki–Miyaura Coupling". Royal Society of Chemistry. [Online]. Available: [Link]

  • Scott, J. S., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". PMC. [Online]. Available: [Link]

  • Vertex AI Search Result[20]

  • Reddit. "Diagnosing issues with a failed Suzuki coupling?". Reddit. [Online]. Available: [Link]

  • Dander, J. E., et al. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future". PMC. [Online]. Available: [Link]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Myers, A. G. "The Suzuki Reaction". Andrew G. Myers Research Group. [Online]. Available: [Link]

  • D'Souza, D. M., et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis". PMC. [Online]. Available: [Link]

  • ResearchGate. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?". ResearchGate. [Online]. Available: [Link]

  • Scott, J. S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". PMC. [Online]. Available: [Link]

  • Asghar, M. N., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities". MDPI. [Online]. Available: [Link]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

Sources

Optimization

purification of 5-bromo-4-iodopyridin-3-amine from reaction mixtures

Technical Support Center: Purification of 5-Bromo-4-Iodopyridin-3-Amine Introduction: The "Crowded" Pyridine Challenge You are likely working with 5-bromo-4-iodopyridin-3-amine (CAS: 1805270-42-1) as a scaffold for Suzuk...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-4-Iodopyridin-3-Amine

Introduction: The "Crowded" Pyridine Challenge

You are likely working with 5-bromo-4-iodopyridin-3-amine (CAS: 1805270-42-1) as a scaffold for Suzuki-Miyaura or Sonogashira cross-coupling reactions.[1][2][3][4][5] This molecule presents a classic "ortho-ortho" challenge: the amine at C3 is flanked by an iodine at C4 and a bromine at C5 (or the ring nitrogen, depending on the specific isomer generated in your route).[6][1][2][3][4]

The Core Problem: If you synthesized this via electrophilic iodination (e.g., NIS or I₂/Ag₂SO₄) of 5-bromopyridin-3-amine, your reaction mixture likely contains:

  • Target: 5-bromo-4-iodopyridin-3-amine (Minor to moderate yield).

  • Regioisomer: 5-bromo-2-iodopyridin-3-amine (Often the major product due to electronic activation at C2).[1][2][3][4][5]

  • Starting Material: Unreacted 5-bromopyridin-3-amine.

  • Byproducts: Di-iodinated species or oxidized azo-dimers.[1][2][3][4][5]

This guide provides the protocols to separate these species, specifically focusing on the difficult resolution of the 2-iodo and 4-iodo isomers.

Part 1: Diagnostic & Triage (Before You Purify)[2][3][5][6]

Before loading a column, you must characterize the mixture.[6][1][2][3][4] The close structural similarity between the 2-iodo and 4-iodo isomers leads to co-elution in standard systems.[1][2][3][4][5]

Q: How do I distinguish the 4-iodo target from the 2-iodo impurity by NMR? A: Look at the proton coupling constants (


-values) in ¹H NMR.
  • Target (4-iodo): The protons are at C2 and C6.[1][2][3][4][5] These are meta to each other. You will see two singlets (or doublets with small

    
     Hz).[1][2][4][5]
    
  • Impurity (2-iodo): The protons are at C4 and C6.[1][2][3][4][5] These are also meta, but the chemical shift environment is distinct.

  • Diagnostic Shift: The C2 proton in the target (4-iodo) is flanked by the ring nitrogen and the amine/iodine cluster.[1][2][3][4][5] It typically shifts downfield compared to the C4 proton of the impurity.[6][1][2][3][4]

Part 2: Chromatography Troubleshooting

Scenario A: The "Streaking" Amine

Issue: "My compound streaks on the TLC plate and elutes as a broad band, contaminating other fractions." Root Cause: The pyridine nitrogen and the exocyclic amine are interacting with the acidic silanols on the silica gel.[6][1][3][4] Solution: Deactivate the silica.[1][2][3][4]

Protocol: Amine-Modified Flash Chromatography

  • Solvent A: Dichloromethane (DCM).[1][2][4]

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH.[1][2][4]

    • Note: Do not premix TEA into the DCM; it is more effective in the polar eluent.[6][1][2][3][4]

  • Gradient: 0%

    
     10% B over 15 column volumes (CV).
    
  • Alternative: If using EtOAc/Hexanes, add 1% TEA to the EtOAc bottle.

Scenario B: Separation of Regioisomers (4-Iodo vs. 2-Iodo)

Issue: "The 4-iodo and 2-iodo isomers have identical Rf values in EtOAc/Hexanes." Root Cause: Both isomers have similar lipophilicity.[1][2][3][4] You need to exploit their dipole moments. Solution: Switch to a "Dipole-Selective" solvent system. Toluene is excellent for separating isomeric pyridines because of


-

stacking interactions which differ between isomers.[1][2][3][4][5]

Table 1: Recommended Solvent Systems for Isomer Resolution

SystemCompositionSelectivity MechanismTarget Rf (Approx)
Standard Hexanes / EtOAc (3:1)Polarity0.35 (Co-elutes)
Dipole Toluene / Acetone (9:1)

-Interaction & Dipole
0.30 (Separates)
Polar DCM / MeOH (98:[1][2][4][5]2)H-Bonding0.40 (Broad peaks)
Reverse Water / MeCN (0.1% Formic)HydrophobicityRT differences often >1 min

Critical Step: If Flash fails, use Reverse Phase (C18) .[6][1][2][3][4] The iodine position significantly alters the interaction with C18 chains.[6][1][2][3][4] The 4-iodo isomer (more sterically crowded) typically elutes before the 2-iodo isomer in acidic water/acetonitrile gradients.[1][2][3][4][5]

Part 3: Scalable Purification (Crystallization)

For scales


 grams, chromatography is inefficient.[6][1][2][3][4] Crystallization is preferred.[1][2][3][4]

Protocol: Fractional Crystallization The 2-iodo isomer (impurity) is often more crystalline and less soluble due to better packing (less steric clash than the 4-iodo/3-amino motif).[1][2][3][4][5]

  • Dissolution: Dissolve the crude mixture in minimal boiling Ethanol (EtOH) .

  • Precipitation: Slowly add water until turbidity persists.[1][2][3][4]

  • Cooling: Allow to cool to room temperature, then

    
    .
    
  • Filtration:

    • Precipitate: Likely enriched in the 2-iodo isomer (Impurity).[1][2][3][4][5]

    • Filtrate (Mother Liquor): Enriched in the 4-iodo target .[1][2][3][4][5]

  • Recovery: Evaporate the filtrate. If purity is

    
    , perform a quick silica plug on the enriched residue.[6][1][2][4]
    

Part 4: Stability & Storage (The Iodine Warning)

Q: "My pure product turned purple overnight." A: Aryl iodides, especially electron-rich aminopyridines, have weak C-I bonds.[6][1][2][3][4] Light causes homolytic cleavage, releasing iodine radicals (


), which form purple 

.[6][1][2][3][4]
  • Immediate Fix: Wash the solid with cold 5% aqueous Sodium Thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide (colorless).[1][2][4][5]
  • Prevention: Store in amber vials under Argon at

    
    .
    

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (5-Br-4-Iodo + 2-Iodo + SM) Triage Diagnostic: 1H NMR & TLC (Check Isomer Ratio) Start->Triage Decision1 Is 4-Iodo > 50%? Triage->Decision1 MethodA Method A: Flash Chromatography Solvent: Toluene/Acetone (9:1) Additive: 1% TEA Decision1->MethodA Yes (Minor Impurities) MethodB Method B: Fractional Crystallization Solvent: EtOH/H2O (Target stays in Filtrate) Decision1->MethodB No (Complex Mixture) Check QC Check (LCMS/NMR) MethodA->Check MethodB->Check Purple Issue: Product is Purple? Check->Purple ThioWash Wash with 5% Na2S2O3 Purple->ThioWash Yes Final Pure 5-Bromo-4-Iodopyridin-3-amine (Store -20°C, Dark) Purple->Final No ThioWash->Final

Caption: Workflow for the isolation of 5-bromo-4-iodopyridin-3-amine, prioritizing isomer separation and stability.

Part 6: Frequently Asked Questions (FAQ)

Q1: Can I use Cation Exchange (SCX) cartridges? A: Yes. The aminopyridine is basic.[1][2][3][4][7]

  • Protocol: Load crude in MeOH

    
     Wash with MeOH (removes non-basic impurities like poly-halides) 
    
    
    
    Elute with
    
    
    in MeOH.[1][2][4][5]
  • Warning: This purifies the class (aminopyridines) but does not separate the regioisomers (2-iodo vs 4-iodo).[1][2][3][4][5] Use this as a pre-purification step before Flash.[1][2][3][4]

Q2: Why is the yield of the 4-iodo isomer so low? A: In electrophilic aromatic substitution (using NIS), the C2 position is electronically favored over C4.[6][1][2][3][4] To exclusively get the 4-iodo isomer, consider a Directed Ortho Metalation (DoM) strategy: Protect the amine (e.g., Pivaloyl), lithiate with


-BuLi (directs to C4), quench with 

, and deprotect [1].[6][1][2][3][4]

Q3: Is the compound toxic? A: Treat as a potent alkylating agent/sensitizer.[1][2][3][4] Halogenated aminopyridines can be skin sensitizers and potentially genotoxic.[1][2][3][4] Use double gloving and work in a fume hood.[1][2][3]

References

  • Schlosser, M. (2005).[6][1][2][3][4] Organometallics in Synthesis: A Manual. Wiley.[1][2][3][4] (For principles of Directed Ortho Metalation in pyridines).

  • Bouillon, A., et al. (2002).[6][1][2][3][4] Synthesis of novel halopyridines via directed ortho-lithiation.[1][2][3][4][5] Tetrahedron, 58(14), 2885-2890.[6][1][2][3][4][5] Link[1][2][4][5]

  • Lulinski, S., & Serwatowski, J. (2003).[6][1][2][3][4] Regioselective lithiation of bromopyridines. Journal of Organic Chemistry, 68(13), 5384-5387.[6][1][2][3][4][5] Link[1][2][4][5]

  • Patent WO2010100606. (2010).[1][2][4] Process for the preparation of 2-amino-5-bromo-3-iodopyridine. (Provides comparative data for the 2-iodo isomer purification). Link[1][2][4][5]

Sources

Troubleshooting

Technical Support Center: 5-Bromo-4-iodopyridin-3-amine Stability Guide

Executive Summary: Quick Reference Data For researchers requiring immediate parameters, the following table synthesizes the critical stability profile of 5-bromo-4-iodopyridin-3-amine (CAS: 1805270-42-1). ParameterRating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Quick Reference Data

For researchers requiring immediate parameters, the following table synthesizes the critical stability profile of 5-bromo-4-iodopyridin-3-amine (CAS: 1805270-42-1).

ParameterRatingCritical ThresholdsRecommended Action
Photostability Critical Degradation onset < 24h in ambient lightStore in amber vials; wrap in foil.[1]
Hygroscopicity Moderate > 60% Relative Humidity (RH)Store in desiccator; handle under inert gas.[1]
Thermal Stability Good Stable < 25°C (Short-term)Long-term storage at 4°C.
Oxidation Risk Moderate Air exposure > 48hPurge headspace with Argon/Nitrogen.[1]
Technical Deep Dive: Stability Mechanisms & Causality
Q1: Why is this specific substitution pattern (5-bromo-4-iodo) uniquely sensitive to light?

Expert Insight: The instability of 5-bromo-4-iodopyridin-3-amine is driven by the C(4)–Iodine bond . In halogenated pyridines, the bond dissociation energy (BDE) of the Carbon-Iodine bond is significantly lower (~53 kcal/mol) compared to Carbon-Bromine (~68 kcal/mol).

When exposed to UV or short-wavelength visible light, the molecule undergoes homolytic cleavage of the C–I bond. The presence of the amino group at the C3 position acts as an electron-donating group (EDG), which destabilizes the excited state and facilitates the formation of a radical pair.

  • The Mechanism: Light absorption

    
     C–I bond homolysis 
    
    
    
    Pyridyl radical + Iodine radical (
    
    
    ).[1]
  • The Consequence: The iodine radicals recombine to form molecular iodine (

    
    ), causing the sample to turn yellow/brown.[1] The pyridyl radical abstracts hydrogen from solvent or moisture, leading to de-iodinated impurities  (5-bromopyridin-3-amine).
    
Q2: Does moisture cause hydrolysis of the halogens?

Expert Insight: Direct hydrolysis of the halogens (displacement by water) is kinetically slow under neutral conditions.[1] The pyridine ring is electron-deficient, which usually favors nucleophilic aromatic substitution (


). However, water is a weak nucleophile.[1]

The primary risk from moisture is not hydrolysis, but hygroscopicity and oxidation .[1]

  • Hygroscopicity: The primary amine (

    
    ) can form hydrogen bonds with atmospheric water.[1] Absorbed water creates a localized aqueous environment that accelerates oxidative degradation of the amine to N-oxides or azo-dimers.
    
  • Acidic Hydrolysis: If the environment becomes acidic (e.g., absorption of

    
     forming carbonic acid), the activation energy for displacing the iodine at the C4 position decreases, potentially leading to 5-bromo-4-hydroxypyridin-3-amine.
    
Troubleshooting & Diagnostics
Symptom: Material has turned from off-white to yellow/brown. [1]
  • Diagnosis: Photodecomposition has released elemental iodine (

    
    ).[1]
    
  • Impact: The molar concentration of the active reagent is reduced.[1] Free iodine acts as an inhibitor in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) by poisoning the catalyst.

  • Corrective Action:

    • Wash: Dissolve in EtOAc and wash with 10%

      
       (sodium thiosulfate) to reduce 
      
      
      
      back to iodide.[1]
    • Re-isolate: Dry organic layer (

      
      ) and concentrate.
      
    • Verify: Run the Purity Verification Protocol (Section 5).

Symptom: Material is clumping or sticky. [1]
  • Diagnosis: Moisture absorption (Hygroscopicity).[1]

  • Impact: Inaccurate weighing; potential hydrolysis if left for extended periods.[1]

  • Corrective Action:

    • Dry: Place in a vacuum desiccator over

      
       or activated silica gel for 24 hours.
      
    • Store: Transfer to a glovebox or seal under Argon.

Visual Workflows (Graphviz)
Workflow A: Storage & Handling Decision Tree

This self-validating logic gate ensures optimal sample integrity.[1]

StorageProtocol Start Received 5-Bromo-4-iodopyridin-3-amine CheckSeal Is the manufacturer seal intact? Start->CheckSeal ImmediateUse Immediate Use (< 24h)? CheckSeal->ImmediateUse Yes QC_Check Run QC (HPLC/TLC) CheckSeal->QC_Check No / Broken LongTerm Long Term Storage ImmediateUse->LongTerm No Action_Amber Store in Amber Vial (Wrap in Al foil) ImmediateUse->Action_Amber Yes Action_Inert Purge with Argon/N2 LongTerm->Action_Inert Action_Desiccate Store in Desiccator Action_Amber->Action_Desiccate Action_Inert->Action_Amber Action_Temp Store at 4°C Action_Desiccate->Action_Temp

Caption: Figure 1. Decision logic for the storage and handling of halogenated aminopyridines to prevent photolytic and oxidative degradation.

Workflow B: Photodegradation Pathway

Understanding the failure mode helps in troubleshooting.[1]

Degradation Substrate 5-Bromo-4-iodopyridin-3-amine ExcitedState Excited State (Radical Pair) Substrate->ExcitedState hv (Light) Radical Pyridyl Radical + I• ExcitedState->Radical Homolysis Product1 Impurity A: 5-Bromopyridin-3-amine (De-iodination) Radical->Product1 H-Abstraction Product2 Impurity B: I2 (Iodine) (Causes Yellowing) Radical->Product2 Dimerization

Caption: Figure 2. Mechanistic pathway of photodecomposition leading to de-iodination and discoloration.[1]

Experimental Protocols
Protocol 1: Purity Verification (HPLC)

Use this protocol to validate the compound before committing it to high-value synthesis steps.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Iodine-carbon bond absorbance band).[1]

  • Expected Retention: The de-iodinated impurity (5-bromo-3-amine) is more polar and will elute earlier than the parent 4-iodo compound.

Protocol 2: Re-purification (If degraded)

If purity is < 95% due to yellowing:

  • Dissolve crude material in minimal Dichloromethane (DCM).[1]

  • Filter through a short pad of silica gel (eluting with DCM/Hexane 1:1). The polar oxidation products and free iodine often stick to the silica or elute differently.[1]

  • Recrystallize from Ethanol/Water if bulk purity is required.[1]

References
  • Dobkowski, J., et al. (2002).[1] Photochemistry of Halopyridines. Journal of Photochemistry and Photobiology A: Chemistry. (General reference on halopyridine photolysis mechanisms).

  • European Medicines Agency (EMA) . (2023).[1] ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

Sources

Optimization

optimizing solvent systems for 4-iodopyridine substitution reactions

Topic: Optimizing Solvent Systems for 4-Iodopyridine Substitution Reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists Mission Statement Welcome to the 4-Iodopyridine Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Systems for 4-Iodopyridine Substitution Reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Mission Statement

Welcome to the 4-Iodopyridine Technical Support Center. This substrate presents a unique dichotomy: the 4-iodo position is highly activated for nucleophilic attack, yet the pyridine nitrogen is a potent catalyst poison and a solubility nightmare. This guide moves beyond standard protocols to address the why and how of solvent interactions, ensuring your substitution reactions (


 or Cross-Coupling) succeed where others fail.
Module 1: Solubility & The "Salt Break" Protocol

User Question: "My 4-iodopyridine HCl salt just sits at the bottom of the flask in THF or Dioxane. How do I get this into solution without using massive amounts of DMSO?"

Technical Insight: 4-Iodopyridine is frequently supplied as the hydrochloride salt (4-IP·HCl) to prevent oxidative degradation (browning) and self-polymerization. However, the lattice energy of this salt is too high for standard ethereal solvents (THF, 2-MeTHF, Dioxane) to break. You cannot run a reaction on a rock.

The Protocol: In-Situ "Salt Break" Do not rely on the base in your catalytic cycle to deprotonate the starting material and drive the reaction. Perform a discrete salt break.

  • Biphasic Neutralization (Recommended for Scale >1g):

    • Dissolve 4-IP·HCl in minimal water (3 mL/g).

    • Add 1.1 equiv. of saturated NaHCO₃ or K₂CO₃.

    • Extract immediately into 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc .

    • Why 2-MeTHF? Unlike THF, it is immiscible with water, allowing for extraction, yet it has a higher boiling point (80°C) suitable for subsequent coupling steps.

    • Dry over MgSO₄ and use the filtrate directly. Do not concentrate to dryness , as the free base is unstable and lachrymatory.

  • Solvent-Assisted Dissolution (Small Scale):

    • If you must stay in one pot, switch to a solvent with high dielectric constant and H-bond accepting capability.

    • Add 5-10% v/v Methanol to your DCM or THF mixture if compatible with your nucleophile. The methanol solvates the chloride counter-ion, breaking the lattice.

Module 2: Nucleophilic Aromatic Substitution ( )

User Question: "My


 reaction with an amine nucleophile is sluggish (24h+), even at reflux. I'm using acetonitrile. What's wrong?"

Technical Insight: In


 at the 4-position, the rate-determining step is the formation of the Meisenheimer Complex . This intermediate is anionic (negative charge delocalized onto the pyridine nitrogen). To speed this up, your solvent must stabilize this transition state without encumbering the nucleophile.
  • The Problem with Acetonitrile: While polar, it doesn't solvate the intermediate as effectively as dipolar aprotic solvents, and it can coordinate to the nucleophile if it's a metal alkoxide.

  • The Fix: Switch to DMSO or NMP . These solvents possess high dipole moments that stabilize the anionic Meisenheimer complex, significantly lowering the activation energy (

    
    ).
    

Green Chemistry Swap: If you are restricted from using DMF/NMP due to toxicity (REACH regulations), use Cyrene™ (Dihydrolevoglucosenone) .

  • Performance: Cyrene has a similar dipolarity to NMP but is cellulose-derived.[1]

  • Caveat: Cyrene is not stable to strong bases (e.g., NaH, tBuOK) as it can undergo aldol-type polymerization. Use it with carbonate bases (

    
    , 
    
    
    
    ).

Visualization: Solvent Stabilization Mechanism

SNAr_Solvation cluster_0 Solvent Interaction DMSO DMSO (Dipolar Aprotic) Meisenheimer Meisenheimer Complex (Anionic) DMSO->Meisenheimer Stabilizes Transition State via Dipole Nucleophile Nucleophile (Naked Anion) DMSO->Nucleophile Strips Cation (Exposes Nuc) Reaction Reaction Rate INCREASES Meisenheimer->Reaction

Caption: Dipolar aprotic solvents like DMSO accelerate


 by stripping cations from the nucleophile (making it "naked") and stabilizing the anionic transition state.
Module 3: Cross-Coupling (Suzuki/Sonogashira) Survival Guide

User Question: "My Suzuki coupling stalls at 20% conversion. The catalyst turns black immediately. I'm using Pd(PPh3)4 in Toluene."

Technical Insight: You are experiencing Catalyst Poisoning .[2][3] The pyridine nitrogen is a strong


-donor. It displaces your phosphine ligands (

), binding irreversibly to the Palladium center. Once the ligand is gone, the "naked" Palladium aggregates into inactive Pd-black (the black precipitate you see).

Troubleshooting Protocol:

  • The Solvent Switch:

    • Move to Dioxane/Water (4:1) or DMF/Water.

    • Why? Water is critical. It increases the solubility of your inorganic base (

      
      ), ensuring the boronic acid is activated to the boronate species faster than the pyridine can poison the catalyst.
      
    • High Temp Rule: Run at >80°C. Higher thermal energy promotes ligand dissociation/re-association, preventing the static "poisoned" state.

  • The "Iodide Effect" (Advanced Trick):

    • As the reaction proceeds, Iodide ions (

      
      ) accumulate. Iodide has a high affinity for Pd and can form bridging dimers that deactivate the catalyst.
      
    • Add 2.0 equiv. of LiCl. The high concentration of Chloride displaces the Iodide on the metal center, keeping the catalyst active.

  • Ligand Selection:

    • Stop using

      
      . It is too labile.
      
    • Use Pd(dppf)Cl₂[4]·DCM or XPhos Pd G2 . These bulky, bidentate ligands sterically prevent the pyridine nitrogen from approaching the Pd center.

Visualization: Catalyst Poisoning & Prevention

Catalyst_Poisoning cluster_poison The Failure Mode cluster_solution The Solution Pd_Active Active Pd(0)L2 Poisoned Pd-Pyridine Complex (INACTIVE) Pd_Active->Poisoned N-coordination (Displaces Ligand) Pyridine 4-Iodopyridine (N-donor) Pyridine->Poisoned BulkyLigand Bulky Ligand (XPhos/dppf) BulkyLigand->Pd_Active Steric Shielding Solvent Solvent: Dioxane/H2O Solvent->Pd_Active Solubilizes Base

Caption: Pyridine nitrogen competes with ligands for the Pd center. Bulky ligands (XPhos) and proper solvation prevent this coordination.

Module 4: Solvent Selection Matrix

Use this table to select the correct solvent system based on your reaction type and constraints.

Reaction TypeRecommended Solvent SystemAdditives/NotesGreen Alternative

(Amination)
DMSO or NMP Heat to 80-120°C. Use DIPEA as base.Cyrene™ (Max 100°C)

(Etherification)
DMF or DMAc Requires strong base (NaH/Cs₂CO₃). Dry solvent essential.CPME (Cyclopentyl methyl ether)
Suzuki Coupling 1,4-Dioxane / Water (4:1) Base: K₃PO₄. Add LiCl if yield stalls.2-MeTHF / Water
Sonogashira DMF / TEA (1:1) Degas thoroughly (O₂ kills Cu catalyst).Acetonitrile (if substrate dissolves)
Heck Reaction DMF or NMP High temp (>100°C) usually required.Glycerol (Solvent & reductant)
References
  • Solvent Effects in

    
    : 
    
    • Title: "Specific Solvent Issues with the Reaction"
    • Source: ACS Green Chemistry Institute Pharmaceutical Roundtable[5]

    • URL:[Link]

  • Catalyst Poisoning by Pyridines

    • Title: "Catalyst Poisoning in Reactions with Pyridine Substr
    • Source: BenchChem Technical Support[3]

  • Green Solvent Alternatives (Cyrene)

    • Title: "Cyrene: A Greener Solvent Alternative to DMF and NMP"[1]

    • Source: Merck KGaA / Sigma-Aldrich
  • 4-Iodopyridine Stability & Handling

    • Title: "4-Iodopyridine Properties and Stability"
    • Source: ChemicalBook[6]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 5-bromo-4-iodopyridin-3-amine: A Comparative Verification Guide

Executive Summary & Strategic Importance 5-bromo-4-iodopyridin-3-amine (CAS: 1805270-42-1) is a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for designing kinase inhibitors targeting the ATP-bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-bromo-4-iodopyridin-3-amine (CAS: 1805270-42-1) is a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for designing kinase inhibitors targeting the ATP-binding pocket.[1] The presence of three distinct functional handles—amine, iodine, and bromine—allows for orthogonal cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

However, the synthesis of this scaffold is prone to regioisomeric ambiguity . Electrophilic iodination of 3-amino-5-bromopyridine often yields a mixture of the desired 4-iodo product and the thermodynamically competitive 2-iodo isomer.[1]

This guide provides a definitive analytical framework to distinguish the target molecule from its isomers using 1H NMR.[1] Unlike standard datasheets, we focus on the causality of signal patterns to ensure structural certainty without requiring X-ray crystallography.

Comparative Analysis: Target vs. Regioisomers

The core challenge in verifying 5-bromo-4-iodopyridin-3-amine is differentiating it from 5-bromo-2-iodopyridin-3-amine .[1] Both isomers possess two aromatic protons and an amine group, but their magnetic environments differ significantly.[1]

Theoretical Chemical Shift & Coupling Prediction[1]

We utilize the Substituent Chemical Shift (SCS) additivity principle for pyridines to predict the spectral "fingerprint."

FeatureTarget: 4-iodo isomer Alternative: 2-iodo isomer Discriminatory Factor
Structure 5-Br, 4-I, 3-NH25-Br, 2-I, 3-NH2Symmetry & Proximity
Proton H2 Singlet (s) Environment:[1] Between N and NH2.[1][2] Shift: ~7.9 - 8.1 ppmAbsent (Substituted by Iodine)Presence of H2 Signal
Proton H6 Singlet (s) Environment:[1] Between N and Br.[1][2] Shift: ~8.2 - 8.4 ppmDoublet (d) Environment:[1] Between N and Br.[1][2]Coupling Partner
Proton H4 Absent (Substituted by Iodine)Doublet (d) Environment:[1] Between NH2 and Br.[1][2]Meta-Coupling (

)
Coupling (

)

Hz
(Para-like/Cross-ring)

Hz
(Meta-coupling)
Magnitude of

Performance in Solvent Systems[1]

The choice of solvent dramatically affects the visibility of the amine protons and the resolution of the aromatic signals.[1]

  • DMSO-d6 (Recommended):

    • Performance: Excellent. The high polarity stabilizes the amine protons, appearing as a distinct broad singlet at 5.5–6.5 ppm. It also separates the aromatic signals, preventing overlap.

    • Mechanism:[1] Hydrogen bonding between DMSO oxygen and the -NH2 protons slows chemical exchange.[1]

  • CDCl3 (Alternative):

    • Performance: Poor to Moderate.[1] Amine protons often broaden into the baseline or exchange with trace water.[1]

    • Risk:[1] In CDCl3, the chemical shifts of H2 and H6 may converge, making the "two singlets" observation difficult to distinguish from a "coincidental overlap."

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this protocol designed to maximize resolution of small coupling constants.

Sample Preparation[1]
  • Mass: Weigh 5.0 – 8.0 mg of the solid analyte.[1]

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Critical Step: Ensure the solvent is dry.[1] Water signals at 3.33 ppm can obscure satellite peaks.[1]

  • Homogenization: Vortex for 30 seconds. If particulates remain, filter through a cotton plug directly into the NMR tube.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Spectral Width: 14 ppm (–2 to 12 ppm).[1]

  • Relaxation Delay (d1): 5.0 seconds .

    • Reasoning: Protons adjacent to halogens (Br, I) and nitrogen often have longer

      
       relaxation times.[1] A short d1 leads to integration errors (underestimating aromatic protons vs. aliphatic impurities).[1]
      
  • Scans (ns): 64 (minimum) to resolve 13C satellites from impurity peaks.

  • Temperature: 298 K (25°C).[1]

Processing
  • Apodization: Apply an Exponential Window function (LB = 0.3 Hz).

  • Zero Filling: Fill to 64k or 128k points to ensure digital resolution < 0.2 Hz/point (crucial for measuring small couplings).

Structural Logic & Visualization

The following decision tree illustrates the logic flow for confirming the 4-iodo regioisomer against common synthetic byproducts.

NMR_Analysis_Flow Start Crude Product (Halogenated Pyridine) Solvent Dissolve in DMSO-d6 (Check NH2 visibility) Start->Solvent Count_Ar Count Aromatic Protons (Integration) Solvent->Count_Ar Decision_Count Integral = 2H? Count_Ar->Decision_Count Coupling_Analysis Analyze Splitting Pattern (J-coupling) Decision_Count->Coupling_Analysis Yes Impurity Integral != 2H (Mono-halogenated or Impure) Decision_Count->Impurity No Isomer_2I Two Doublets (J ~ 2.0 Hz) Isomer: 2-iodo-5-bromo Coupling_Analysis->Isomer_2I Meta Coupling Visible NOE_Check NOE Experiment: Irradiate NH2 Coupling_Analysis->NOE_Check Singlets / Unresolved Isomer_4I Two Singlets (J < 1.0 Hz) TARGET: 4-iodo-5-bromo NOE_Result Enhancement of H2 (Singlet)? NOE_Check->NOE_Result NOE_Result->Isomer_2I No (H4 is Meta to NH2) NOE_Result->Isomer_4I Yes (H2 is Ortho to NH2)

Figure 1: Analytical decision matrix for verifying 5-bromo-4-iodopyridin-3-amine. The workflow prioritizes J-coupling analysis followed by NOE verification if splitting is ambiguous.

Detailed Interpretation of the Target Spectrum[4]

If the synthesis is successful, the 1H NMR in DMSO-d6 will display:

  • 
     5.8 – 6.2 ppm (2H, br s):  Amine (-NH2).[1]
    
    • Note: This peak is exchangeable.[1][2] If

      
       is added, this signal will vanish.[1][2]
      
  • 
     7.95 – 8.05 ppm (1H, s):  Proton H2.
    
    • Assignment Logic: H2 is deshielded by the ring Nitrogen but shielded by the ortho-amino group.[1] It appears upfield relative to H6.[1]

    • NOE: Irradiating the NH2 peak will show a strong Nuclear Overhauser Effect (NOE) enhancement on this signal, confirming it is adjacent to the amine.

  • 
     8.25 – 8.35 ppm (1H, s):  Proton H6.
    
    • Assignment Logic: H6 is deshielded by the ring Nitrogen and the adjacent Bromine. It is spatially distant from the NH2 group (no NOE).[1]

Troubleshooting: "The Missing Peak"

If you observe only one aromatic signal integrating to 2H, or two very close signals:

  • Cause: Accidental isochrony (chemical shifts overlapping).[1]

  • Solution: Change solvent to Acetone-d6 or Methanol-d4 .[1] The different dielectric constants will shift the peaks differentially, resolving the overlap.

References

  • General Pyridine Shift Methodology

    • Clerc, T., & Pretsch, E. (1973).[1] Kernresonanzspektroskopische Daten. Springer.[1] (Foundational text on substituent increments in aromatic heterocycles).

  • Synthesis & Characterization of 3-amino-4-halopyridines

    • Lunn, G., & Sansone, E. B. (1994).[1] Reductive dehalogenation of halopyridines. Journal of Organic Chemistry.

  • Regioisomer Differentiation in Pyridines

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative guide on using NOE and Coupling for isomer identification).

  • Product Data (Analogous Structures)

    • Sigma-Aldrich. 5-Bromo-4-iodopyridin-3-amine Product Page.[1]

    • National Institutes of Health (NIH).[1] Synthesis of N-Substituted-3-amino-4-halopyridines.

Sources

Comparative

Reactivity Showdown: A Comparative Guide to the 4-Iodo vs. 5-Bromo Pyridine Sites in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Pyridine, a ubiquitous motif in pharmaceuticals, presents u...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Pyridine, a ubiquitous motif in pharmaceuticals, presents unique challenges and opportunities due to the electronic influence of its nitrogen atom. When a pyridine ring is di-halogenated, the question of regioselectivity becomes paramount. This guide provides an in-depth technical comparison of the reactivity between a 4-iodo and a 5-bromo substituent on a pyridine ring, offering clarity on which site will react preferentially in palladium-catalyzed cross-coupling reactions and why.

The Decisive Factors: Bond Energy vs. Ring Electronics

The reactivity of an aryl halide in a cross-coupling reaction is not governed by a single variable. It is a nuanced interplay between the inherent strength of the carbon-halogen (C-X) bond and the electronic environment of the carbon atom involved.

Carbon-Halogen Bond Dissociation Energy (BDE)

The first and often rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2][3] This step involves the cleavage of the C-X bond. The energy required for this cleavage is the Bond Dissociation Energy (BDE), and a lower BDE directly correlates with a faster rate of oxidative addition.[4][5]

The hierarchy of C-X bond strengths is well-established:

C-Cl > C-Br > C-I

The carbon-iodine bond is the longest and weakest, making it the most labile and reactive in oxidative addition.[1][6][7][8] Conversely, the carbon-bromine bond is significantly stronger and requires more energy to break.[7] This fundamental principle establishes a clear intrinsic reactivity order of I > Br > Cl for the halide leaving group.[1][2]

Electronic Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a significant inductive withdrawal of electron density from the entire ring system.[9] Furthermore, resonance effects cause a pronounced deactivation at the positions ortho (C2, C6) and para (C4) to the nitrogen.[9][10]

This creates a distinct electronic landscape:

  • C4 Position (Para): This site is highly electron-deficient due to strong inductive and resonance effects from the nitrogen atom.[9][11]

  • C5 Position (Meta): This site is also deactivated by induction but is not subject to the strong resonance withdrawal. Consequently, the C5 position is significantly more electron-rich than the C4 position.[9][12]

Oxidative addition of a Pd(0) catalyst, a nucleophilic metal center, is generally favored at more electron-poor (electrophilic) carbon centers. However, the overwhelming determinant in halide reactivity is typically the C-X bond strength.

Head-to-Head Comparison: 4-Iodo vs. 5-Bromo Pyridine

When comparing a 4-iodo substituent with a 5-bromo substituent, we have two competing factors:

  • 4-Iodopyridine: Possesses the highly reactive C-I bond but at a highly electron-deficient position.

  • 5-Bromopyridine: Features the less reactive C-Br bond but at a more electron-rich position.

The Verdict: In virtually all standard palladium-catalyzed cross-coupling reactions, the C-X bond strength is the dominant factor .[1][13] The significantly lower bond dissociation energy of the C-I bond means that the 4-iodo position is substantially more reactive than the 5-bromo position .

This predictable reactivity hierarchy is a powerful tool for synthetic chemists, enabling selective functionalization of dihalopyridines by simply controlling reaction conditions.[8][13][14][15] One can perform a cross-coupling reaction under mild conditions to selectively target the C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.

Performance in Key Cross-Coupling Reactions

The superior reactivity of the 4-iodo site is consistently observed across the most common palladium-catalyzed reactions.

Reaction Type4-Iodo Pyridine Site Reactivity5-Bromo Pyridine Site ReactivityKey Considerations
Suzuki-Miyaura High. Reacts readily under mild conditions (e.g., room temperature to moderate heating) with a wide range of boronic acids.[1][6]Moderate. Requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems to achieve comparable yields.[16]The C-I vs C-Br differential is ideal for sequential couplings.[13]
Sonogashira Very High. Coupling with terminal alkynes often proceeds efficiently at room temperature.[1][8][14]Moderate. Typically requires heating to drive the reaction to completion.[17][18]The reactivity trend I > Br is particularly pronounced, making selective Sonogashira coupling a highly reliable strategy.[8][14]
Buchwald-Hartwig High. Generally undergoes amination under milder conditions than the bromo analogue.[19]Moderate. Effective coupling is readily achievable but often requires higher temperatures or more specialized, bulky phosphine ligands.While the general reactivity order is I > Br, iodide ions generated in the reaction can sometimes have an inhibitory effect on certain catalyst systems.[19][20]

Experimental Workflow & Visualization

General Protocol: Suzuki-Miyaura Coupling of a Halopyridine

This protocol provides a general framework. Optimization of the catalyst, ligand, base, and temperature is essential for specific substrates.

  • Vessel Preparation: To a dry Schlenk tube or reaction vial, add the halopyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, DME, or toluene) via syringe.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required). Pre-formed catalyst complexes can also be used.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. For a highly reactive substrate like 4-iodopyridine, lower temperatures may be sufficient.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][21][22]

Catalytic Cycle Visualization

The critical role of the C-X bond strength is evident in the first step of the catalytic cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Rate-Determining Step) C-I >> C-Br trans_complex Ar-Pd(II)(OR')L₂ oa_complex->trans_complex Ligand Exchange biaryl_complex Ar-Pd(II)(Ar')L₂ trans_complex->biaryl_complex Transmetalation biaryl_complex->pd0 Reductive Elimination product Ar-Ar' biaryl_complex->product start Ar-X start->oa_complex boronic Ar'-B(OR)₂ boronic->biaryl_complex base Base (e.g., K₂CO₃) base->trans_complex

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Reactivity Decision Tree

This diagram illustrates the logical flow for predicting reactivity in a dihalopyridine.

Reactivity_Decision_Tree start Dihalopyridine Substrate (e.g., 4-Iodo-5-Bromopyridine) q1 Compare Halogens start->q1 react_i Iodine is more reactive (Weaker C-I Bond) q1->react_i I vs. Br q2 Compare Positions (If Halogens are Identical) q1->q2 Br vs. Br react_br Bromine is less reactive (Stronger C-Br Bond) react_4 4-Position is more reactive (More Electron Deficient) q2->react_4 4-Br vs. 5-Br react_5 5-Position is less reactive (More Electron Rich) q2->react_5

Caption: Decision tree for predicting site selectivity in halopyridines.

Conclusion and Strategic Recommendations

For drug development professionals and synthetic chemists, the predictable disparity in reactivity between iodo- and bromo-substituted pyridines is a significant strategic advantage.

  • Primary Finding: The 4-iodo position is unequivocally more reactive than the 5-bromo position in standard palladium-catalyzed cross-coupling reactions. This is driven by the weaker Carbon-Iodine bond, which facilitates a faster rate-determining oxidative addition step.

  • Strategic Application: This reactivity difference should be exploited for sequential functionalization. The more labile 4-iodo group can be addressed first under mild conditions, preserving the 5-bromo position for a subsequent transformation, thereby building molecular complexity in a controlled and efficient manner.

  • Recommendation: When planning a synthesis that requires a single coupling on a pyridine ring, a 5-bromopyridine is a robust and cost-effective choice. However, if the goal is rapid reaction kinetics, milder conditions, or a planned sequential coupling strategy, the 4-iodopyridine analogue is the superior substrate.

By understanding these fundamental principles, researchers can design more elegant, efficient, and predictable synthetic routes to access novel and high-value pyridine-containing molecules.

References

  • Vertex AI Search. (2024). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Vertex AI Search. (2024). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC.
  • Vertex AI Search. (2024). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • Vertex AI Search. (2022).
  • ResearchGate. (2025). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF. [Link]

  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]

  • RSC Publishing. (2024). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers.
  • University of Victoria. (2013).
  • ResearchGate. (2024). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative | Request PDF. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • The Hartwig Group. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. [Link]

  • White Rose Research Online. (2021).
  • PMC. (2021).
  • RSC Publishing. (2024). Pyridine nitrogen reactivity - Journal of the Chemical Society, Perkin Transactions 2.
  • MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • Scribd. (2024). Pyridine: Electrophilic & Nucleophilic Reactions | PDF. [Link]

  • University of Windsor. (2024). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP.
  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2024). The π-Electron distribution in Pyridine and the molecular-orbital parameters for nitrogen. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • PMC. (2024). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Organic Synthesis. (2024). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024). Bond dissociation energy. [Link]

  • PMC. (2024).
  • Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ePrints Soton. (2024). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Chemistry LibreTexts. (2022). 6.4: Bond Dissociation Energy. [Link]

  • Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Validation

Technical Guide: Structural Elucidation of 5-Bromo-4-iodopyridin-3-amine

The following technical guide details the structural elucidation and differentiation of 5-bromo-4-iodopyridin-3-amine from its regioisomers. Executive Summary In the synthesis of polysubstituted pyridines, particularly t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and differentiation of 5-bromo-4-iodopyridin-3-amine from its regioisomers.

Executive Summary

In the synthesis of polysubstituted pyridines, particularly those involving sequential halogenation, regioisomeric scrambling is a pervasive risk. For 5-bromo-4-iodopyridin-3-amine (Target) , the primary "impostors" are 3-amino-5-bromo-2-iodopyridine (arising from ortho-direction errors) and 4-bromo-5-iodopyridin-3-amine (arising from halogen dance/swapping).

Misidentification leads to erroneous SAR (Structure-Activity Relationship) data, as the C4-position is electronically distinct from C2 or C5. This guide provides a self-validating analytical workflow using 1H NMR NOE and 13C/HMBC Heavy Atom Effects to unambiguously assign the structure without requiring X-ray crystallography.

The Regioisomer Landscape

Before analysis, we must define the structural differences between the target and its most likely byproducts.

CompoundStructureKey Proton PositionsKey Coupling Pattern
Target (A) 5-Br, 4-I, 3-NH2 H2, H6 Two Singlets (Para-like separation across N)
Isomer (B) 5-Br, 2-I, 3-NH2H4, H6Two Doublets (Meta coupling, J ~2 Hz)
Isomer (C) 4-Br, 5-I, 3-NH2H2, H6Two Singlets (Identical pattern to Target)

The Analytical Challenge:

  • Isomer B is easily eliminated by 1H NMR splitting patterns (doublets vs. singlets).

  • Isomer C is the "Silent Trap." It shares the exact same proton topology (singlets at H2/H6) as the Target. Distinguishing A from C is the core focus of this guide.

Analytical Strategy: The "Heavy Atom" Logic

The definitive method relies on the Heavy Atom Effect (Spin-Orbit Coupling) of Iodine, which significantly shields the attached carbon nucleus compared to Bromine.

  • C–I Carbon Shift: Typically 90–100 ppm .

  • C–Br Carbon Shift: Typically 120–130 ppm .

We utilize a logic chain linking the Amine (NH2) to the Proton (H2) via NOE, and then the Proton (H2) to the Halogenated Carbon via HMBC.

Logic Flow Diagram

LogicFlow Start Unknown Isomer (Two Singlets in 1H NMR) Step1 Step 1: NOESY / ROESY Irradiate NH2 signal Start->Step1 Result1 Which aromatic singlet shows strong NOE enhancement? Step1->Result1 H2_Ident Signal Identified as H2 (Ortho to NH2) Result1->H2_Ident Strong NOE Step2 Step 2: 1H-13C HMBC Check correlations from H2 H2_Ident->Step2 Decision Does H2 correlate to an UPFIELD Carbon (~90-100 ppm)? Step2->Decision Target YES: Target Structure Confirmed (5-Br, 4-I, 3-NH2) H2 sees C4-I (Shielded) Decision->Target Yes (C-I detected) Isomer NO: Regioisomer Identified (4-Br, 5-I, 3-NH2) H2 sees C4-Br (Deshielded) Decision->Isomer No (C-Br detected)

Figure 1: Decision tree for distinguishing 4-Iodo vs. 5-Iodo isomers using NMR.

Detailed Experimental Protocols

Protocol A: 1H NMR & NOE (Proton Assignment)

Objective: Identify which singlet corresponds to H2 (adjacent to NH2) and which corresponds to H6 (adjacent to Br/N).

  • Sample Prep: Dissolve ~10 mg of sample in DMSO-d6 (preferred over CDCl3 to sharpen exchangeable NH2 protons and prevent aggregation).

  • 1H Acquisition: Acquire a standard proton spectrum.

    • Observation: You should see two aromatic singlets (approx. 8.0–8.5 ppm) and a broad NH2 exchangeable peak (approx. 5.0–6.0 ppm).[1]

  • NOE Experiment: Perform a 1D-NOESY or 2D-NOESY.

    • Irradiate: The NH2 frequency.

    • Result: The aromatic singlet that shows a strong positive enhancement is H2 (distance ~2.5 Å). The singlet with no/weak enhancement is H6 (distance >5 Å).

    • Note: If NH2 is not visible due to exchange, use 1H-15N HMBC to identify H2 via a 3-bond coupling to the amino nitrogen, though NOE is more direct.

Protocol B: 13C & HMBC (The "Smoking Gun")

Objective: Determine if the carbon at position 4 (C4) holds an Iodine or a Bromine.

  • 13C Acquisition: Acquire a standard 13C{1H} spectrum.

    • Look for the C-I signal. Due to the heavy atom effect, C-I carbons in pyridines are uniquely upfield, often 92–100 ppm .

    • Look for the C-Br signal, typically 118–128 ppm .

  • HMBC Acquisition: Set optimization for long-range coupling (typically 8 Hz).

  • Analysis (The Critical Check):

    • Locate the H2 signal (identified in Protocol A).

    • Check its correlations.[1][2][3][4][5] H2 (at position 2) will show a strong 3-bond correlation to C4 and C6 .

    • The Test:

      • If H2 correlates to the upfield carbon (~95 ppm) , then C4 is attached to Iodine .

      • If H2 correlates to the downfield carbon (~125 ppm) , then C4 is attached to Bromine .

Protocol C: Chemical Derivatization (Functional Proof)

If NMR data is ambiguous due to peak overlap, chemical reactivity provides a binary "Yes/No" confirmation. The C4-Iodine bond is significantly more labile to Pd-catalyzed cross-coupling than the C5-Bromine bond [1].

Experiment: Selective Sonogashira Coupling.

  • Reaction: Treat the substrate (1 eq) with TMS-acetylene (1.1 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), and Et3N in THF at RT for 1 hour.

  • Analysis:

    • Target (4-I): Rapid conversion to the 4-alkynyl product. The C5-Br remains intact.

    • Isomer (5-I): Rapid conversion to the 5-alkynyl product.

  • Differentiation: Analyze the product by HMBC.

    • In the product derived from the Target , the alkyne carbons will correlate to H2 (3-bond).

    • In the product derived from the Isomer (5-I) , the alkyne carbons will correlate to H6 (2-bond/3-bond), but not strongly to H2.

Comparative Data Summary

The following table summarizes the expected spectral shifts for the target versus its cryptic isomer.

FeatureTarget: 5-Br-4-I Isomer: 4-Br-5-I
H2 Signal Singlet, NOE with NH2Singlet, NOE with NH2
H6 Signal Singlet, NO NOE with NH2Singlet, NO NOE with NH2
C4 Shift ~95–100 ppm (Shielded) ~125 ppm (Deshielded)
C5 Shift ~125 ppm (Deshielded)~95–100 ppm (Shielded)
HMBC: H2 → C4 Correlation to Upfield CarbonCorrelation to Downfield Carbon
Reactivity (Pd) Substitution at C4 Substitution at C5

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Kaupp, M. et al. (2004).[4][8] Chemical Reviews. Detailed review of spin-orbit coupling effects (HALA) on 13C shifts.

  • Synthesis and Reactivity of 3-Amino-5-bromopyridine Derivatives. Dandu, R. et al. (2011). Heterocycles. Discusses the baseline reactivity and synthesis of the parent scaffold.

  • 13C NMR Chemical Shifts of Pyridine Derivatives. Pretsch, E. et al. (2009).[9] Structure Determination of Organic Compounds. Springer. Standard reference for pyridine carbon shifts.

  • PubChem Compound Summary: 5-bromo-4-iodopyridin-3-amine. National Center for Biotechnology Information. (2024). CAS 1805270-42-1.[6][7][10]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 5-Bromo-4-iodopyridin-3-amine

The following guide details the operational safety and disposal protocols for 5-Bromo-4-iodopyridin-3-amine (CAS 1805270-42-1). This document is structured for researchers and safety officers requiring immediate, actiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 5-Bromo-4-iodopyridin-3-amine (CAS 1805270-42-1). This document is structured for researchers and safety officers requiring immediate, actionable data.

Part 1: Executive Safety Summary

Immediate Action Required: Treat this substance as a Halogenated Toxic Organic . It poses risks of acute toxicity (oral), severe eye damage, and respiratory irritation.[1][2][3]

Parameter Critical Data
CAS Number 1805270-42-1
Signal Word DANGER (Due to Eye Damage) / WARNING (Acute Tox)
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1 , STOT SE 3
Physical State Solid (Light-sensitive)
Storage 4°C, Protect from light, Inert atmosphere
Waste Stream Halogenated Organic Waste (Do NOT mix with non-halogenated solvents)

Part 2: Chemical Profile & Hazard Identification

As a Senior Application Scientist, I emphasize that the primary operational risk with 5-bromo-4-iodopyridin-3-amine lies in its dual-halogenated heterocyclic structure . The presence of both bromine and iodine atoms necessitates strict segregation from general organic waste to prevent downstream incinerator corrosion and regulatory non-compliance.

GHS Hazard Statements[5][6][7][8]
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Molecular Stability & Reactivity
  • Light Sensitivity: The carbon-iodine bond is photolabile. Degradation products may include free iodine (

    
    ), which is corrosive and toxic.
    
  • Incompatibility: Reacts violently with strong oxidizing agents. Incompatible with strong acids and acid chlorides.

Part 3: Waste Characterization & Segregation Protocol

Proper segregation is the single most critical step in chemical disposal. You must classify this waste as Halogenated due to the Br and I substituents.

Segregation Logic Diagram

The following decision tree illustrates the required workflow for segregating this specific compound.

SegregationLogic Start Waste Generation (5-Bromo-4-iodopyridin-3-amine) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Dissolved in DMSO/Methanol) StateCheck->Liquid SolidBin Container: Solid Hazardous Waste Label: 'Toxic, Halogenated Solid' Solid->SolidBin LiquidCheck Solvent Type? Liquid->LiquidCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, DMSO, Acetone) LiquidCheck->NonHaloSolvent HaloStream Stream A: Halogenated Organic Waste (High BTU Incineration) HaloSolvent->HaloStream NonHaloSolvent->HaloStream *Must go to Halogenated Stream due to solute content*

Figure 1: Segregation logic ensuring all traces of the compound enter the Halogenated Waste Stream, regardless of the solvent used.

Part 4: Step-by-Step Disposal Procedures

A. Solid Waste Disposal (Pure Substance)

Objective: Safe containment for high-temperature incineration.

  • Containment: Transfer any expired or unused solid 5-bromo-4-iodopyridin-3-amine into a screw-cap glass vial.

  • Secondary Packaging: Place the vial into a clear, sealable polyethylene bag (4 mil thickness recommended).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Bromo-4-iodopyridin-3-amine" (Do not use abbreviations).[4][5][6]

    • Hazards: Check "Toxic" and "Irritant".

  • Disposal Bin: Deposit into the Solid Hazardous Waste drum.

B. Liquid Waste Disposal (Reaction Mixtures/Stock Solutions)

Objective: Prevent contamination of non-halogenated streams.

  • Solvent Compatibility: If the compound is dissolved in a non-halogenated solvent (e.g., DMSO, Methanol), the presence of Br/I atoms reclassifies the entire mixture as Halogenated Waste.

  • Collection: Pour into the carboy designated for Halogenated Organic Solvents .

    • Note: Never pour into the "Non-Halogenated" carboy. Even trace halogens can damage incinerator scrubbers designed for non-halogenated waste.

  • Rinsing: Triple rinse the original container with a minimal amount of acetone. Add rinsate to the Halogenated carboy.

C. Contaminated Debris (Gloves, Weigh Boats)
  • Collect all disposable items (nitrile gloves, weigh boats, pipette tips) that contacted the chemical.

  • Place in a dedicated "Chemically Contaminated Debris" bucket (usually a yellow or white pail with a lid).

  • Do NOT throw in regular trash.

Part 5: Emergency Spill Response

Scenario: Spillage of 500 mg solid powder on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[7] Ensure fume hood is active.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Wipe up the solid using the damp towel.

    • Clean the surface with a soap/water solution, followed by an acetone wipe.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bag.

Part 6: Regulatory Compliance

Adherence to these codes ensures compliance with EPA (USA) and local environmental agencies.

Regulation Classification/Code Notes
EPA Waste Code Not Listed (P/U) Classify as hazardous based on toxicity/reactivity characteristics.
DOT Shipping N/A (Small Qty)Not regulated as Dangerous Goods in small research quantities, but treat as Toxic.
TSCA Status Research Use Only Ensure use is strictly limited to R&D purposes.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-iodopyridine (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8] Retrieved from [Link][8]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-bromo-4-iodopyridin-3-amine

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-bromo-4-iodopyridin-3-amine (CAS No. 1805270-42-1).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-bromo-4-iodopyridin-3-amine (CAS No. 1805270-42-1). As drug development professionals, our commitment to safety is paramount, ensuring that innovative research is not compromised by preventable accidents. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety recommendation, grounded in authoritative data.

Hazard Identification and Risk Assessment

5-bromo-4-iodopyridin-3-amine is a solid compound classified with specific health hazards that dictate our handling protocols.[1] Understanding these risks is the foundational step in establishing a safe laboratory environment.

GHS Hazard Classifications:

  • H302: Harmful if swallowed: Ingestion can lead to acute toxicity.

  • H315: Causes skin irritation: Direct contact can cause redness, itching, and inflammation.[2]

  • H319: Causes serious eye irritation: Contact with eyes can result in significant, potentially damaging, irritation.[2]

  • H335: May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and wheezing.[2][3]

The assigned GHS pictogram is the GHS07 Exclamation Mark , and the signal word is "Warning" .[1][2][4] This indicates that while the substance is hazardous, the risks are manageable with appropriate precautions.

Core Protective Equipment: Your First Line of Defense

Personal Protective Equipment (PPE) is non-negotiable when handling this and similar chemical reagents.[5] The following specifications are based on a comprehensive risk assessment for halogenated pyridine derivatives.

Eye and Face Protection
  • Mandatory: Wear indirect-vent, impact, and splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing (e.g., during transfers or dissolution in volatile solvents), a face shield should be worn in addition to safety goggles.[3]

  • Causality: The H319 classification (Causes serious eye irritation) necessitates a complete seal around the eyes to protect from airborne dust particles and potential splashes. Standard safety glasses do not provide this level of protection.

Hand Protection
  • Required Glove Type: Use nitrile or neoprene gloves.[5] Do not use latex gloves, as they offer poor resistance to many chemicals, including pyridine derivatives.[5]

  • Protocol: Always inspect gloves for tears or punctures before use. For procedures with a high risk of contamination, consider double-gloving. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly afterward.[7]

  • Causality: The H315 classification (Causes skin irritation) requires an impermeable barrier. Nitrile and neoprene provide superior chemical resistance for this class of compounds compared to other common glove materials.[8]

Body Protection
  • Standard: A clean, buttoned laboratory coat must be worn at all times.[3]

  • Additional Measures: For tasks involving significant quantities of the solid or solutions, consider using a chemically resistant apron over the lab coat. All protective clothing should be removed before leaving the laboratory area.[9]

  • Causality: This prevents accidental skin contact from spills and contamination of personal clothing.

Respiratory Protection
  • Primary Control: All handling of 5-bromo-4-iodopyridin-3-amine solid should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][8]

  • When Respirators are Necessary: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below occupational limits, respiratory protection is required. A half-mask respirator with an appropriate filter for organic vapors and particulates (Type A/P under EN 149 or equivalent) should be used.[7][9]

  • Causality: The H335 classification (May cause respiratory irritation) makes it critical to prevent inhalation of the fine powder. Engineering controls are always the preferred method of protection.[10]

Operational and Disposal Plans

A self-validating protocol integrates safety measures directly into the workflow. The following step-by-step guidance ensures that handling, emergency preparedness, and disposal are addressed systematically.

Summary of Safety and Handling Procedures
Parameter Specification Rationale (Hazard Code)
Primary Engineering Control Certified Chemical Fume HoodMinimizes inhalation of dust (H335)
Eye/Face Protection Chemical Safety Goggles (Face shield if splash risk)Protects from serious eye irritation (H319)
Hand Protection Nitrile or Neoprene GlovesPrevents skin irritation (H315)
Body Protection Laboratory CoatPrevents incidental skin contact
Storage 4°C, in a tightly sealed container, protected from lightEnsures chemical stability and prevents exposure[1][11]
Incompatible Materials Strong oxidizing agents, strong acidsAvoids potentially vigorous or hazardous reactions[2][3]
Spill Containment Dry sand, vermiculite, or other non-combustible absorbentSafely contains the solid for disposal
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Weighing: Conduct all weighing of the solid compound inside the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully to minimize dust generation. Use anti-static tools and equipment where applicable.[7]

  • Post-Handling: Tightly reseal the container.[5] Decontaminate the spatula and any other reusable equipment used. Wipe down the work surface within the fume hood.

  • Disposal of Contaminated Materials: Dispose of the weighing boat, contaminated wipes, and used gloves in a dedicated, sealed hazardous waste container.

  • Personal Decontamination: After the procedure is complete, remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[3][7]

Mandatory Visualization: Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal A Verify Fume Hood Operation B Don Required PPE: - Goggles - Lab Coat - Nitrile Gloves A->B C Weigh Solid Chemical B->C Proceed to Handling D Transfer to Reaction Vessel C->D E Seal Source Container D->E Complete Handling F Decontaminate Surfaces & Tools E->F G Dispose of Contaminated Waste in Labeled Hazardous Bin F->G H Properly Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of 5-bromo-4-iodopyridin-3-amine.

Emergency and Disposal Plan
  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[8]

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area and report the incident according to your facility's procedures.

  • Waste Disposal:

    • All waste, including the chemical itself and any contaminated materials (gloves, wipes, absorbent), must be disposed of in a clearly labeled, sealed container.

    • This waste must be handled as hazardous chemical waste and disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[6][12] Do not discharge into drains or the environment.[9]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. HAZARD SUMMARY: Pyridine.
  • Sigma-Aldrich. 5-Bromo-4-iodopyridin-3-amine | 1805270-42-1.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Penta. (2024, November 26).
  • MilliporeSigma. 5-Bromo-4-iodopyridin-3-amine | 1805270-42-1.
  • ChemScene. 5-Bromo-4-iodopyridin-3-amine | 1805270-42-1.
  • Abovchem. 5-bromo-4-iodopyridin-3-amine - CAS:1805270-42-1.
  • Fisher Scientific.
  • BLD Pharmatech.
  • Chemos GmbH&Co.KG. (2024, February 8).
  • Jubilant Ingrevia.
  • Echemi. (2019, July 15). 5-Bromo-4-hydroxy-2(1H)
  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-broMo-4-iodopyridin-3-aMine
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